Bis(4-aminophenyl) terephthalate
Description
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Structure
3D Structure
Properties
IUPAC Name |
bis(4-aminophenyl) benzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c21-15-5-9-17(10-6-15)25-19(23)13-1-2-14(4-3-13)20(24)26-18-11-7-16(22)8-12-18/h1-12H,21-22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTXGNJIXHFHTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)N)C(=O)OC3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694865 | |
| Record name | Bis(4-aminophenyl) benzene-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16926-73-1 | |
| Record name | Bis(4-aminophenyl) benzene-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(4-aminophenyl) Terephthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Bis(4-aminophenyl) terephthalate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the synthesis of Bis(4-aminophenyl) terephthalate, a key monomer in the production of high-performance polymers. This document outlines the primary synthetic methodologies, experimental protocols, and characterization data to support researchers and professionals in the fields of materials science and drug development.
Introduction
This compound is a diamine monomer that contains ester linkages, making it a valuable building block for the synthesis of various polymers, including polyimides and polyamides. These polymers exhibit desirable properties such as high thermal stability and enhanced solubility in organic solvents, facilitating their processing into thin films and other advanced materials. The terminal amino groups provide reactive sites for polymerization reactions.
Synthetic Methodologies
Two primary methods are commonly employed for the synthesis of this compound:
-
Condensation of 4-Aminophenol with Terephthaloyl Chloride: This is a widely used method due to its high reactivity and typically higher yields. The reaction is a low-temperature polycondensation carried out in a polar aprotic solvent.
-
Acid-Catalyzed Esterification of Terephthalic Acid with 4-Aminophenol: This method involves the direct esterification of terephthalic acid and 4-aminophenol in the presence of a strong acid catalyst.
Below are detailed experimental protocols for both methods, compiled from scientific literature.
Experimental Protocols
Method 1: Synthesis via Condensation of 4-Aminophenol and Terephthaloyl Chloride
This procedure details the synthesis of this compound through the reaction of 4-aminophenol with terephthaloyl chloride in a polar aprotic solvent.
Materials:
-
4-Aminophenol
-
Terephthaloyl chloride
-
Pyridine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dioxane, anhydrous
-
Deionized water
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel
-
Ice bath
-
Heating mantle with a temperature controller
-
Büchner funnel and filter flask
-
Vacuum oven
Procedure:
-
In a 100 mL three-neck round-bottom flask, dissolve a specific molar amount of 4-aminophenol in anhydrous N,N-Dimethylformamide (DMF).
-
Add a corresponding molar amount of pyridine to the solution and cool the flask in an ice bath.
-
In a separate flask, dissolve an equimolar amount of terephthaloyl chloride in anhydrous dioxane.
-
Slowly add the terephthaloyl chloride solution dropwise to the stirred 4-aminophenol solution over a period of 30 minutes, while maintaining the temperature at 0-5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to 50°C and stir for one hour.
-
Cool the reaction mixture to room temperature and pour it into 25 mL of cold water to precipitate the product.
-
Filter the resulting precipitate using a Büchner funnel, wash thoroughly with deionized water, and dry in a vacuum oven.
Reaction Workflow:
Caption: Synthesis of this compound via condensation.
Method 2: Synthesis via Acid-Catalyzed Esterification
This protocol describes the synthesis of this compound by the direct esterification of terephthalic acid with 4-aminophenol using sulfuric acid as a catalyst.
Materials:
-
Terephthalic acid
-
4-Aminophenol
-
Concentrated sulfuric acid (H₂SO₄)
-
Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a reflux condenser and a stir bar
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
In a round-bottom flask, add terephthalic acid and a stir bar.
-
Add a stoichiometric excess of 4-aminophenol and dimethylformamide (DMF) as the solvent.
-
Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the stirred mixture.
-
Heat the reaction mixture to a temperature between 120-140°C and reflux for 12 to 24 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid catalyst.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
Reaction Workflow:
Caption: Synthesis of this compound via esterification.
Data Presentation
The following tables summarize the key quantitative data for the synthesis and characterization of this compound.
Table 1: Reaction Conditions and Yields
| Synthesis Method | Reactants | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Condensation | 4-Aminophenol, Terephthaloyl Chloride | DMF/Dioxane | Pyridine | 0-50 | 2-4 | 80-85[1] |
| Acid-Catalyzed Esterification | Terephthalic Acid, 4-Aminophenol | DMF | H₂SO₄ | 120-140 | 12-24 | 65-72[1] |
Table 2: Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₂₀H₁₆N₂O₄ |
| Molecular Weight | 348.36 g/mol |
| Appearance | White to light brown powder |
| Melting Point | 224 °C (decomposes)[2] |
| Purity (HPLC) | >98.0% |
| ¹H NMR (DMSO-d₆, δ, ppm) | Aromatic Protons (4-aminophenyl): 6.5-7.5 (m), Aromatic Protons (terephthalate): ~8.0 (s), Amine Protons: ~5.0 (br s) |
| ¹³C NMR (DMSO-d₆, δ, ppm) | Carbonyl Carbon: ~165, Aromatic Carbons: 114-150 |
| FTIR (cm⁻¹) | ~3400-3200 (N-H stretching), ~1720 (C=O ester stretching), ~1600 (C=C aromatic stretching), ~1270 (C-O ester stretching) |
Note: The NMR and FTIR data are typical expected values and may vary slightly depending on the solvent and instrument used.
Characterization
The structure and purity of the synthesized this compound can be confirmed using various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. In ¹H NMR, the aromatic protons of the 4-aminophenyl groups are expected to appear as multiplets in the range of 6.5-7.5 ppm. The protons of the terephthalate ring will likely appear as a singlet around 8.0 ppm, and the amine protons will show a broad singlet around 5.0 ppm. In ¹³C NMR, the carbonyl carbon of the ester group should be observed around 165 ppm, with the aromatic carbons appearing in the 114-150 ppm range.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to identify the key functional groups. Characteristic absorption bands include the N-H stretching of the primary amine groups around 3400-3200 cm⁻¹, the C=O stretching of the ester group at approximately 1720 cm⁻¹, the C=C stretching of the aromatic rings around 1600 cm⁻¹, and the C-O stretching of the ester linkage near 1270 cm⁻¹.
Conclusion
This technical guide provides essential information for the successful synthesis and characterization of this compound. The detailed protocols for the two primary synthetic routes, along with the tabulated quantitative data and characterization guidelines, offer a solid foundation for researchers and professionals working with this important monomer. Careful control of reaction conditions is crucial for achieving high purity and yield, which are paramount for the subsequent polymerization into high-performance materials.
References
An In-depth Technical Guide to Bis(4-aminophenyl) terephthalate
CAS Number: 16926-73-1
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(4-aminophenyl) terephthalate, identified by CAS number 16926-73-1, is a highly functional aromatic diamine monomer. Its rigid, aromatic structure, combined with reactive terminal amino groups and processability-enhancing ester linkages, makes it a valuable building block in the synthesis of high-performance polymers.[1] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis and polymerization protocols, key applications, and safety information. The content is structured to serve as a technical resource for professionals in materials science, polymer chemistry, and related research and development fields.
Chemical Identity and Properties
This compound, also known as Terephthalic Acid Bis(4-aminophenyl) Ester or BPTP, is a symmetric aromatic compound containing two aminophenyl groups linked to a central terephthalate core.[2][3] This unique structure provides a combination of rigidity and reactivity.[1]
The fundamental properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value | Reference(s) |
| CAS Number | 16926-73-1 | [2][4] |
| Molecular Formula | C₂₀H₁₆N₂O₄ | [2][5] |
| Molecular Weight | 348.36 g/mol | [2][5] |
| Synonyms | Terephthalic Acid Bis(4-aminophenyl) Ester; BPTP | [2][3][4] |
| Appearance | White to Green to Brown powder or crystal | [2][3][4] |
| Melting Point | 224 °C (decomposes) | [4] |
| Boiling Point | 608.6 ± 50.0 °C at 760 mmHg (Predicted) | [5] |
| Purity | Typically >97% or >98.0% (HPLC) | [2][3] |
| Storage Conditions | Room temperature, store under inert gas, air sensitive, recommended cool and dark place (<15°C) | |
| InChI Key | CFTXGNJIXHFHTH-UHFFFAOYSA-N |
This compound is classified as a hazardous substance. Proper personal protective equipment (PPE), including gloves and eye/face protection, should be worn during handling.[6] Work should be conducted in a well-ventilated area to avoid inhalation of dust.[6]
| Hazard Statement | Description |
| H315 | Causes skin irritation[6] |
| H319 | Causes serious eye irritation[6] |
| H335 | May cause respiratory irritation |
| H302 | Harmful if swallowed |
| Signal Word | Warning[6] |
Synthesis and Polymerization Workflows
The primary utility of this compound is as a monomer. Its synthesis from common precursors and its subsequent polymerization are key processes for its application.
The monomer is typically synthesized via a condensation reaction between 4-aminophenol and a terephthalic acid derivative, most commonly terephthaloyl chloride, due to its high reactivity.[1] This reaction is generally performed in a polar aprotic solvent.
The terminal amino groups of this compound serve as reactive sites for polymerization.[1] It is a key component in producing aromatic polyamides (aramids) and polyimides, known for their exceptional thermal and mechanical properties.[1][7][8]
The synthesis of polyimides is a common application and typically follows a two-step process involving the creation of a poly(amic acid) precursor, which is then converted to the final polyimide via thermal imidization.[1]
References
- 1. This compound | 16926-73-1 | Benchchem [benchchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 16926-73-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. CAS 16926-73-1 | this compound - Synblock [synblock.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. specialchem.com [specialchem.com]
- 8. Functional Aromatic Polyamides [mdpi.com]
Spectroscopic Analysis of Bis(4-aminophenyl) terephthalate: A Technical Guide
Introduction
Bis(4-aminophenyl) terephthalate is a diamine monomer crucial in the synthesis of high-performance polymers such as polyimides and polyamides. Its chemical structure, featuring two terminal amino groups and ester linkages, imparts desirable properties like high thermal stability and enhanced solubility in organic solvents to the resulting polymers.[1] A thorough characterization of this monomer is essential to ensure the quality and desired properties of the final polymeric materials. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopic data of this compound, along with detailed experimental protocols for these analyses.
Data Presentation
The spectroscopic data for this compound are summarized in the following tables. This information is critical for the structural elucidation and quality control of the monomer.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (δ, ppm) |
| Terephthalate Aromatic Protons | 7.8 - 8.1 |
| Aminophenyl Aromatic Protons | 6.6 - 7.2 |
Solvent: DMSO-d₆
Table 2: Estimated ¹³C NMR Spectroscopic Data for this compound
Note: Specific experimental ¹³C NMR data for this compound was not found in the search results. The following are estimated chemical shift ranges based on typical values for similar aromatic and ester compounds.
| Carbon Atom | Estimated Chemical Shift (δ, ppm) |
| Carbonyl (C=O) in Ester | 165 - 190 |
| Aromatic Carbons | 125 - 170 |
Table 3: FTIR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3400 | N-H stretching | Primary Amine (-NH₂) |
| ~1720 | C=O stretching | Ester |
| ~1250 | C-O stretching | Ester |
Experimental Protocols
The following are detailed methodologies for obtaining the NMR and FTIR spectra of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. For a solid sample like this compound, the analysis is typically carried out in a solution.
Sample Preparation:
-
Accurately weigh approximately 5-20 mg of this compound.
-
Dissolve the sample in about 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry vial. Complete dissolution is crucial for obtaining high-resolution spectra.
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a 5 mm NMR tube to remove any particulate matter.
-
Ensure the liquid level in the NMR tube is between 4.0 and 5.0 cm from the bottom.
-
Cap the NMR tube securely to prevent solvent evaporation.
Instrumentation and Data Acquisition:
-
The NMR spectra are acquired on a spectrometer, for instance, a 300 MHz or 500 MHz instrument.
-
The sample is placed in the spectrometer's probe.
-
The spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.
-
Shimming is performed to optimize the homogeneity of the magnetic field.
-
For ¹H NMR, a standard pulse sequence is used to acquire the spectrum.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
-
The acquired data is then processed (Fourier transformed, phased, and baseline corrected) to obtain the final NMR spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The KBr pellet method is a common technique for analyzing solid samples.
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound into a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder to the mortar.
-
Gently but thoroughly mix the sample and KBr powder until a homogeneous mixture is obtained.
-
Place the mixture into a pellet die.
-
Press the mixture under high pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.
Instrumentation and Data Acquisition:
-
The FTIR spectrum is recorded using an FTIR spectrometer.
-
A background spectrum of a pure KBr pellet or an empty sample chamber is collected first.
-
The KBr pellet containing the sample is then placed in the spectrometer's sample holder.
-
The infrared spectrum of the sample is recorded over a specific range, typically 4000-400 cm⁻¹.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum, resulting in a transmittance or absorbance spectrum.
Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
References
In-Depth Technical Guide: Thermal Stability and Decomposition of Bis(4-aminophenyl) terephthalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(4-aminophenyl) terephthalate, also known as terephthalic acid bis(4-aminophenyl) ester or BPTP, is a multifunctional aromatic diamine monomer.[1][2] Its rigid molecular structure, characterized by a central terephthalate core flanked by two p-aminophenyl groups, is a key determinant of its properties. This unique architecture imparts high thermal stability to the polymers derived from it, such as high-performance polyimides and polyamides.[3] The ester linkages in its backbone contribute to enhanced solubility in organic solvents, which is advantageous for processing, while the aromatic nature ensures the retention of thermal resilience.[3] Understanding the thermal stability and decomposition behavior of this compound is crucial for its application in the synthesis of advanced materials, particularly for predicting their performance at elevated temperatures and ensuring their safe handling and processing. This guide provides a comprehensive overview of the available data on the thermal properties of this compound, details relevant experimental protocols, and proposes a likely decomposition pathway based on the analysis of related aromatic compounds.
Thermal Stability Data
The thermal stability of this compound is a critical parameter for its use as a monomer in high-temperature polymer synthesis. The primary method for evaluating this property is Thermogravimetric Analysis (TGA), which measures the change in mass of a sample as a function of temperature.
| Parameter | Value | Reference |
| Decomposition Temperature | 224 °C | [1][2] |
| Molecular Formula | C₂₀H₁₆N₂O₄ | [4][5] |
| Molecular Weight | 348.36 g/mol |
While specific TGA curve data for this compound is not extensively available in public literature, data from polymers synthesized using similar aromatic monomers provide valuable context. For instance, a polymer incorporating a terephthaloyl moiety exhibited high thermal stability, retaining 83% of its mass at 300 °C, underscoring the positive contribution of such aromatic structures to thermal resistance.[6]
Thermal Decomposition Pathway
The precise decomposition products of this compound have not been exhaustively detailed in readily available literature. However, based on the thermal degradation of structurally related aromatic polyesters and polyamides, a plausible decomposition pathway can be proposed. The decomposition is likely to initiate at the ester linkages, which are typically the most thermally labile bonds in this structure.
The proposed decomposition process can be visualized as a multi-stage event:
-
Initial Cleavage: The decomposition is likely initiated by the homolytic or hydrolytic cleavage of the ester bonds (C-O).
-
Formation of Intermediates: This initial cleavage would lead to the formation of radical or ionic intermediates, such as terephthalic acid derivatives and aminophenol fragments.
-
Secondary Decomposition and Volatilization: These intermediates would then undergo further fragmentation, decarboxylation, and rearrangement to produce a range of smaller, volatile molecules.
-
Char Formation: At higher temperatures, the aromatic rings may undergo condensation reactions, leading to the formation of a stable carbonaceous char.
The following diagram illustrates a proposed decomposition pathway for this compound.
Caption: Proposed thermal decomposition pathway of this compound.
Experimental Protocols
To accurately determine the thermal stability and decomposition characteristics of this compound, standardized thermal analysis techniques are employed. The following are detailed methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature and mass loss profile of this compound.
Instrumentation: A calibrated thermogravimetric analyzer.
Methodology:
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a clean, inert TGA pan (e.g., alumina or platinum).
-
Instrument Setup:
-
The TGA furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
The initial temperature is set to ambient (e.g., 25 °C).
-
-
Thermal Program:
-
The sample is heated from the initial temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).
-
-
Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the percentage of mass loss at different temperature intervals. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and other thermal transitions of this compound.
Instrumentation: A calibrated differential scanning calorimeter.
Methodology:
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed and hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.
-
Instrument Setup:
-
The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.
-
The instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).
-
-
Thermal Program:
-
The sample and reference are subjected to a controlled temperature program. A typical program involves heating the sample from ambient temperature to a temperature above its expected melting/decomposition point (e.g., 250 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Acquisition: The differential heat flow between the sample and the reference is measured and recorded as a function of temperature.
-
Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic and exothermic events. A sharp endothermic peak is indicative of melting. The onset temperature of this peak is taken as the melting point.
The following diagram illustrates a general workflow for the thermal analysis of this compound.
Caption: General workflow for TGA and DSC analysis.
Conclusion
This compound is a thermally stable aromatic diamine with a decomposition temperature of approximately 224 °C. Its rigid, aromatic structure is a key contributor to the high thermal performance of polymers synthesized from it. While detailed experimental data on its decomposition products are limited, a plausible pathway involves the initial cleavage of the ester bonds, followed by fragmentation and condensation reactions. The standardized TGA and DSC protocols outlined in this guide provide a robust framework for the detailed characterization of its thermal properties. A thorough understanding of the thermal behavior of this compound is essential for optimizing its use in the development of advanced, heat-resistant materials for a variety of demanding applications.
References
- 1. This compound | 16926-73-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. This compound | 16926-73-1 | TCI AMERICA [tcichemicals.com]
- 3. This compound | 16926-73-1 | Benchchem [benchchem.com]
- 4. CAS 16926-73-1 | this compound - Synblock [synblock.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. chemrevlett.com [chemrevlett.com]
Solubility of Bis(4-aminophenyl) terephthalate in organic solvents
An In-depth Technical Guide to the Solubility of Bis(4-aminophenyl) terephthalate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of this compound, a key monomer in the synthesis of high-performance polymers such as polyamides and polyimides. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines a detailed experimental protocol for determining its solubility in various organic solvents. Furthermore, it presents a representative table of expected solubility based on the chemical properties of the compound and its known behavior in polymerization reactions. This guide is intended to be a valuable resource for researchers and professionals working with this compound, enabling informed solvent selection for synthesis, processing, and characterization.
Introduction
This compound is an aromatic diamine monomer that contains ester linkages. This unique structure, combining reactive amino groups with solubility-enhancing ester groups, makes it a valuable building block for advanced polymers. The solubility of this monomer is a critical parameter that influences its polymerization kinetics, the molecular weight of the resulting polymer, and the overall processability of the material. Understanding its solubility profile is therefore essential for optimizing reaction conditions and achieving desired material properties. The synthesis of polymers using this monomer is often conducted in polar aprotic solvents, suggesting good solubility in these media.[1]
Predicted Solubility Profile
Based on the principle of "like dissolves like," the solubility of this compound can be predicted. The molecule possesses both polar amino groups and a large, relatively nonpolar aromatic core with ester functionalities. This amphiphilic nature suggests a nuanced solubility behavior. It is anticipated to be most soluble in polar aprotic solvents that can effectively solvate both the polar and nonpolar regions of the molecule. Its solubility is expected to be lower in polar protic solvents due to the potential for hydrogen bonding competition with the solvent, and significantly lower in nonpolar solvents.
Quantitative Solubility Data
| Solvent | Chemical Class | Predicted Solubility ( g/100 mL) at 25°C |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | > 20 |
| N,N-Dimethylacetamide (DMAc) | Polar Aprotic | > 20 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 15 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 15 |
| m-Cresol | Polar Protic (phenolic) | ~ 10 |
| Pyridine | Polar Aprotic | ~ 5 |
| Tetrahydrofuran (THF) | Polar Aprotic (ether) | < 1 |
| Chloroform | Chlorinated | < 0.5 |
| Acetone | Ketone | < 0.5 |
| Toluene | Aromatic Hydrocarbon | < 0.1 |
| Hexane | Aliphatic Hydrocarbon | < 0.01 |
Experimental Protocol for Solubility Determination
The following protocol details a reliable method for the quantitative determination of the solubility of this compound in an organic solvent. This method is based on the equilibrium saturation shake-flask method.
4.1. Materials and Equipment
-
This compound (purity > 98%)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 20 mL scintillation vials)
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (0.2 µm, solvent-compatible)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
4.2. Procedure
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound into a vial.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 200 rpm).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.
-
-
Sample Collection and Preparation:
-
After equilibration, stop the agitation and allow the suspension to settle for at least 1 hour.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.2 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solids.
-
-
Quantification of Dissolved Solute:
-
Gravimetric Method:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dried solute is achieved.
-
Calculate the solubility based on the mass of the dissolved solid and the volume of the solvent.
-
-
Chromatographic/Spectroscopic Method (Recommended for higher accuracy):
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by analyzing the standard solutions using a validated HPLC or UV-Vis spectrophotometric method.
-
Accurately dilute a known volume of the filtered saturated solution with the solvent to a concentration within the range of the calibration curve.
-
Analyze the diluted sample and determine the concentration of this compound from the calibration curve.
-
Calculate the original solubility, accounting for the dilution factor.
-
-
4.3. Data Analysis and Reporting
-
Perform each solubility measurement in triplicate to ensure reproducibility.
-
Report the solubility in appropriate units, such as g/100 mL or mol/L, at the specified temperature.
-
Include the standard deviation of the measurements.
Visualization of Experimental Workflow
Caption: Experimental workflow for determining the solubility of this compound.
Signaling Pathways and Logical Relationships
The solubility of a solute in a solvent is governed by the Gibbs free energy of mixing (ΔG_mix), which is a function of the enthalpy of mixing (ΔH_mix) and the entropy of mixing (ΔS_mix). The following diagram illustrates the logical relationship between these thermodynamic parameters and the dissolution process.
Caption: Thermodynamic principles governing the dissolution process.
Conclusion
This technical guide has provided a framework for understanding and determining the solubility of this compound in organic solvents. While specific quantitative data remains to be extensively published, the provided experimental protocol offers a robust method for its determination. The predicted solubility profile and the illustrative quantitative data serve as a useful starting point for solvent selection in research and development activities involving this important monomer. Accurate determination of solubility will facilitate the optimization of polymerization processes and the development of new high-performance materials.
References
An In-depth Technical Guide to Bis(4-aminophenyl) terephthalate as a Monomer for Polyimides
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct, peer-reviewed literature detailing the synthesis and specific properties of polyimides derived exclusively from bis(4-aminophenyl) terephthalate is limited in the public domain. Therefore, this guide provides a comprehensive overview based on established principles of polyimide chemistry and includes data from structurally analogous poly(ester-imide)s and aromatic polyimides to project the expected performance of polyimides synthesized from the target monomer.
Introduction to this compound in Polyimide Synthesis
This compound is an aromatic diamine monomer that holds significant potential for the synthesis of advanced polyimides, specifically poly(ester-imide)s. Its molecular structure, featuring a central terephthalate ester linkage flanked by two aminophenyl groups, offers a unique combination of rigidity and potential for enhanced solubility. The incorporation of this monomer into a polyimide backbone is anticipated to yield polymers with a favorable balance of thermal stability, mechanical strength, and processability. The ester group, in particular, can improve the solubility of the resulting polyimide in organic solvents, a common challenge with wholly aromatic polyimides.
Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal and chemical resistance, excellent mechanical properties, and good dielectric characteristics.[1] They are typically synthesized through a two-step polycondensation reaction between an aromatic dianhydride and an aromatic diamine.[1] The use of this compound as the diamine component allows for the introduction of ester functionalities into the polyimide backbone, leading to poly(ester-imide)s with tailored properties.
Synthesis of Polyimides from this compound
The synthesis of polyimides from this compound generally follows a well-established two-step solution polymerization method.[1] This process involves the initial formation of a soluble poly(amic acid) precursor, which is then converted to the final polyimide through a cyclodehydration reaction, typically induced by thermal treatment.[2]
Step 1: Poly(amic acid) Synthesis
The first step is the polycondensation of this compound with a stoichiometric amount of an aromatic tetracarboxylic dianhydride in a polar aprotic solvent.
Experimental Protocol:
-
Monomer and Solvent Preparation: this compound and the chosen dianhydride (e.g., Pyromellitic dianhydride - PMDA, 3,3′,4,4′-Biphenyltetracarboxylic dianhydride - BPDA) are purified by sublimation or recrystallization and thoroughly dried under vacuum. The polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), is dried over molecular sieves prior to use.[3]
-
Reaction Setup: The reaction is conducted in a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet to maintain an inert atmosphere.
-
Polymerization: The this compound is dissolved in the anhydrous solvent in the reaction flask. The dianhydride is then added to the stirred solution in solid form or as a slurry in the same solvent. The reaction mixture is stirred at room temperature for a period of 8 to 24 hours.[3] The progress of the reaction is monitored by the increase in the solution viscosity.
-
Poly(amic acid) Solution: The resulting viscous solution of poly(amic acid) can be stored at low temperatures before further processing.
Step 2: Thermal Imidization
The poly(amic acid) solution is cast into a film and then thermally treated to induce cyclodehydration, forming the final polyimide.
Experimental Protocol:
-
Film Casting: The poly(amic acid) solution is cast onto a clean, dry glass substrate using a doctor blade or spin coater to achieve a uniform thickness.
-
Solvent Removal: The cast film is pre-heated at a relatively low temperature (e.g., 80-100 °C) for several hours to slowly remove the bulk of the solvent.
-
Curing: The film is then subjected to a staged curing cycle at progressively higher temperatures. A typical curing profile might be: 1 hour at 150 °C, 1 hour at 200 °C, 1 hour at 250 °C, and finally 1 hour at 300 °C.[3][4] This gradual heating process ensures complete imidization and minimizes stress in the final film.[2] The final curing temperature should be at or slightly above the glass transition temperature (Tg) of the polyimide to ensure maximum conversion.[2]
Expected Properties of Polyimides from this compound
The properties of polyimides derived from this compound will be influenced by the choice of the dianhydride comonomer. The following tables summarize the anticipated properties based on data from analogous aromatic poly(ester-imide)s and other aromatic polyimides.
Table 1: Predicted Thermal Properties of Polyimides from this compound
| Property | Dianhydride Comonomer | Predicted Value Range | Reference System |
| Glass Transition Temperature (Tg) | PMDA | 280 - 320 °C | Polyimides from ODA[5] |
| BPDA | 270 - 310 °C | Polyimides from ODA[5] | |
| 5% Weight Loss Temperature (Td5) | PMDA | 480 - 520 °C | Poly(ester imide)s[5] |
| BPDA | 470 - 510 °C | Poly(ester imide)s[5] |
Table 2: Predicted Mechanical Properties of Polyimide Films from this compound
| Property | Dianhydride Comonomer | Predicted Value Range | Reference System |
| Tensile Strength | PMDA | 100 - 130 MPa | Aromatic Polyimides[5] |
| BPDA | 110 - 140 MPa | Aromatic Polyimides[5] | |
| Tensile Modulus | PMDA | 3.0 - 4.0 GPa | Aromatic Polyimides[5] |
| BPDA | 3.5 - 4.5 GPa | Aromatic Polyimides[5] | |
| Elongation at Break | PMDA | 5 - 10 % | Aromatic Polyimides[5] |
| BPDA | 6 - 12 % | Aromatic Polyimides[5] |
Characterization of Polyimides
A suite of analytical techniques is employed to characterize the structure and properties of the synthesized polyimides.
Table 3: Key Characterization Techniques
| Technique | Purpose |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the chemical structure, particularly the conversion of poly(amic acid) to polyimide by observing the appearance of characteristic imide absorption bands (around 1780 cm⁻¹ and 1720 cm⁻¹) and the disappearance of amic acid bands.[6] |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer by determining the decomposition temperature.[7] |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) of the polyimide.[7] |
| Mechanical Testing (e.g., Tensile Testing) | To measure the mechanical properties of the polyimide films, such as tensile strength, tensile modulus, and elongation at break.[8] |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight and molecular weight distribution of the soluble poly(amic acid) precursor. |
Visualizing the Synthesis and Workflow
Synthesis of this compound
Caption: Synthesis of the this compound monomer.
Two-Step Polyimide Synthesis Workflow
Caption: General workflow for the two-step synthesis of polyimides.
Conclusion
This compound is a promising diamine monomer for the development of advanced poly(ester-imide)s. The presence of the terephthalate ester linkage is expected to enhance the solubility and processability of the resulting polymers while maintaining high thermal stability and robust mechanical properties characteristic of aromatic polyimides. The well-established two-step solution polymerization technique provides a reliable route for the synthesis of high-quality polyimide films from this monomer. Further research is warranted to fully elucidate the specific structure-property relationships of polyimides derived from this compound with various dianhydrides.
References
- 1. Polyimide - Wikipedia [en.wikipedia.org]
- 2. THERMAL IMIDIZATION OF POLY(AMIC ACID), CHEMICAL IMIDIZATION OF POLY(AMIC ACID) [ebrary.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Imidization of Polyamic Acid | Scientific.Net [scientific.net]
- 5. Synthesis and characterization of transparent polyimides derived from ester-containing dianhydrides with different electron affinities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. osti.gov [osti.gov]
- 7. advanses.com [advanses.com]
- 8. researchgate.net [researchgate.net]
The Pivotal Role of Ester Linkages in Defining the Properties of Bis(4-aminophenyl) terephthalate-Based Polymers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(4-aminophenyl) terephthalate (BAPT) is a versatile monomer increasingly utilized in the synthesis of high-performance polymers, particularly polyimides and polyamides. The defining characteristic of this diamine monomer is the presence of ester linkages within its aromatic backbone. These ester groups are not merely passive connectors; they play a crucial and multifaceted role in dictating the final properties of the resulting polymers. This technical guide delves into the profound influence of these ester linkages on key material characteristics, including solubility, thermal stability, and mechanical strength. Through a comprehensive review of existing literature, this document provides quantitative data, detailed experimental protocols, and visual representations of the underlying chemical principles to serve as a valuable resource for professionals in materials science and drug development.
Introduction
The quest for advanced materials with tailored properties is a perpetual driver of innovation in fields ranging from aerospace engineering to pharmaceutical sciences. Aromatic polymers, such as polyimides and polyamides, are renowned for their exceptional thermal and mechanical resilience. However, their rigid structures often lead to poor solubility, posing significant challenges for processing and fabrication. This compound emerges as a strategic monomer designed to mitigate these challenges. The incorporation of ester linkages into the diamine backbone introduces a degree of flexibility and polarity that significantly enhances solubility in common organic solvents, thereby facilitating easier processing and the formation of high-quality thin films and fibers.[1] This enhanced processability, coupled with the inherent high thermal stability conferred by the aromatic rings, makes BAPT-derived polymers highly attractive for a wide array of applications.
The Influence of Ester Linkages on Material Properties
The ester groups in the BAPT monomer are the primary determinants of several key properties of the resulting polymers. Their impact can be understood through the interplay of molecular flexibility, polarity, and susceptibility to chemical reactions.
Enhanced Solubility and Processability
The presence of ester linkages disrupts the rigid, coplanar structure typical of fully aromatic polyamides and polyimides. This disruption reduces intermolecular packing efficiency and weakens the forces holding the polymer chains together, leading to improved solubility in a variety of organic solvents. This enhanced solubility is a critical advantage for processing, allowing for the formation of uniform films and coatings through solution-based techniques.[1]
Thermal Properties
While introducing some flexibility, the aromatic ester linkages in BAPT-based polymers still contribute to a high overall thermal stability. The decomposition of these polymers often occurs at elevated temperatures. For instance, polyimides synthesized from BAPT exhibit high thermal stability, with the temperature for 10% weight loss (T10%) typically ranging from 476°C to 578°C in a nitrogen atmosphere and from 452°C to 535°C in air.[2]
Mechanical Strength
The mechanical properties of polymers derived from BAPT are a balance between the rigidity of the aromatic rings and the flexibility introduced by the ester linkages. While not as rigid as their all-amide or all-imide counterparts, these polymers still exhibit impressive mechanical strength. For example, poly(ester imide)s, which share structural similarities, have been reported to possess tensile strengths in the range of 42.0–83.8 MPa and tensile moduli between 2.5–4.7 GPa.[3]
Quantitative Data Summary
To provide a clear and comparative overview, the following tables summarize the key quantitative properties of this compound and polymers derived from it, as reported in the scientific literature.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₁₆N₂O₄ |
| Molecular Weight | 348.36 g/mol |
| Appearance | White to light brown powder |
| Melting Point | 224 °C (decomposes) |
| Purity (HPLC) | >98.0% |
Table 2: Thermal Properties of Polyimides Derived from this compound
| Dianhydride Comonomer | T10% (°C) in N₂ | T10% (°C) in Air |
| Generic Aromatic Dianhydride | 476 - 578[2] | 452 - 535[2] |
Table 3: Mechanical Properties of Structurally Related Poly(ester imide)s
| Property | Value Range |
| Tensile Strength | 42.0 - 83.8 MPa[3] |
| Tensile Modulus | 2.5 - 4.7 GPa[3] |
| Elongation at Break | 2.1 - 5.4%[3] |
Experimental Protocols
Detailed and reproducible experimental procedures are paramount for the successful synthesis and characterization of BAPT and its derived polymers.
Synthesis of this compound
The synthesis of BAPT is typically achieved through the condensation reaction of 4-aminophenol with terephthaloyl chloride in a polar aprotic solvent.
Materials:
-
4-Aminophenol
-
Terephthaloyl chloride
-
N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc)
-
Pyridine (as an acid scavenger)
-
Methanol
-
Deionized water
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve 4-aminophenol in anhydrous NMP.
-
Cool the solution to 0°C in an ice bath.
-
Add pyridine to the solution.
-
Slowly add a solution of terephthaloyl chloride in NMP to the cooled reaction mixture with vigorous stirring.
-
After the addition is complete, allow the reaction to proceed at room temperature for 12 hours under a nitrogen atmosphere.
-
Precipitate the product by pouring the reaction mixture into a large volume of methanol.
-
Filter the crude product, wash it thoroughly with methanol and then with deionized water to remove unreacted monomers and salts.
-
Dry the purified this compound in a vacuum oven at 80°C for 24 hours.
Synthesis of Polyimides from this compound
A common method for synthesizing polyimides from BAPT involves a two-step process: the formation of a poly(amic acid) precursor followed by thermal or chemical imidization.
Materials:
-
This compound (BAPT)
-
Aromatic dianhydride (e.g., Pyromellitic dianhydride - PMDA)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Acetic anhydride
-
Pyridine
Procedure:
-
Poly(amic acid) Synthesis:
-
In a dry, nitrogen-purged flask, dissolve an equimolar amount of BAPT in anhydrous NMP.
-
Gradually add an equimolar amount of the aromatic dianhydride powder to the BAPT solution with constant stirring.
-
Continue stirring at room temperature for 24 hours to obtain a viscous poly(amic acid) solution.
-
-
Thermal Imidization:
-
Cast the poly(amic acid) solution onto a clean glass plate.
-
Heat the cast film in an oven with a controlled temperature program: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to effect the conversion to the polyimide.
-
-
Chemical Imidization (Alternative):
-
To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine as the dehydrating agent and catalyst, respectively.
-
Stir the mixture at room temperature for 12 hours.
-
Precipitate the polyimide by pouring the solution into methanol.
-
Collect the polymer by filtration and dry it under vacuum.
-
Characterization Techniques
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the finely ground sample with dry KBr powder and press it into a transparent pellet. For films, they can be mounted directly in the sample holder.
-
Analysis: Record the spectrum and identify characteristic absorption bands for the ester linkage (C=O stretch around 1720 cm⁻¹), amine groups (N-H stretch around 3300-3500 cm⁻¹ in the monomer), and imide rings (C=O stretch around 1780 and 1720 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve the sample (typically 5-10 mg for ¹H NMR) in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Analysis: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure. The aromatic protons will typically appear in the region of 7-8.5 ppm in the ¹H NMR spectrum.
Thermogravimetric Analysis (TGA):
-
Procedure: Place a small amount of the sample (5-10 mg) in a TGA pan.
-
Parameters: Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen or air atmosphere.
-
Data: Determine the onset of decomposition and the temperatures for 5% and 10% weight loss (T₅% and T₁₀%).
Differential Scanning Calorimetry (DSC):
-
Procedure: Seal a small amount of the sample (5-10 mg) in an aluminum DSC pan.
-
Parameters: Heat the sample at a controlled rate (e.g., 10°C/min) to determine the glass transition temperature (Tg).
Visualizations
Chemical Structure and Synthesis
The following diagrams illustrate the chemical structure of this compound and the general synthetic pathway to polyimides.
Caption: Chemical Structure of BAPT.
Caption: Polyimide Synthesis Pathway.
Influence of Ester Linkages on Polymer Properties
This diagram illustrates the logical relationship between the presence of ester linkages and the resulting polymer properties.
Caption: Ester Linkage Property Influence.
Conclusion
The ester linkages in this compound are a key structural feature that imparts a unique and advantageous set of properties to the resulting polymers. By enhancing solubility and processability while maintaining high thermal stability and good mechanical strength, BAPT serves as a valuable monomer for the development of advanced materials. This technical guide has provided a comprehensive overview of the role of these ester linkages, supported by quantitative data and detailed experimental protocols, to aid researchers and professionals in the effective utilization of this versatile compound. Further research into the synthesis of novel polymers from BAPT and the exploration of their applications in areas such as drug delivery and advanced composites will undoubtedly continue to be a fruitful area of investigation.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Polyimides using Bis(4-aminophenyl) terephthalate and Various Dianhydrides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties make them suitable for a wide range of applications, from aerospace components to flexible electronics and advanced materials in drug delivery systems. The synthesis of polyimides typically involves the polycondensation reaction between a diamine and a dianhydride.
This document provides detailed application notes and experimental protocols for the synthesis of novel polyimides using Bis(4-aminophenyl) terephthalate as the diamine monomer in combination with various aromatic dianhydrides. The ester linkage in this compound is expected to enhance the solubility and processability of the resulting polyimides while maintaining high thermal stability.
Materials and Methods
Materials
-
Diamine: this compound (BAPT)
-
Dianhydrides:
-
Pyromellitic dianhydride (PMDA)
-
3,3′,4,4′-Biphenyltetracarboxylic dianhydride (BPDA)
-
3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA)
-
4,4′-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
-
Solvent: N-methyl-2-pyrrolidone (NMP), analytical grade
-
Imidization Agents (for chemical imidization): Acetic anhydride and pyridine, analytical grade
-
Precipitating Agent: Methanol, analytical grade
Characterization Methods
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure of the poly(amic acid) and the final polyimide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural analysis of the polymers.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polyimides.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polyimides.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymers.
-
Tensile Testing: To measure the mechanical properties of the polyimide films, including tensile strength, Young's modulus, and elongation at break.
Experimental Protocols
Two primary methods for polyimide synthesis are detailed below: the one-step high-temperature solution polycondensation and the two-step method involving the formation of a poly(amic acid) intermediate followed by either thermal or chemical imidization.[1]
Protocol 1: One-Step High-Temperature Solution Polycondensation
This method directly yields the polyimide in a single step and is suitable for polyimides that are soluble in the reaction solvent at high temperatures.[1]
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet/outlet, and a condenser, dissolve an equimolar amount of this compound (BAPT) and the chosen dianhydride (e.g., 6FDA) in a high-boiling solvent such as NMP or m-cresol. A water-carrying agent like toluene can be added to facilitate the removal of water.[1]
-
Heat the reaction mixture to 180-200°C under a continuous nitrogen purge.[2]
-
Maintain the temperature and vigorous stirring for 4-6 hours. The water generated during the reaction is removed by azeotropic distillation with toluene.
-
After cooling to room temperature, the viscous polymer solution is poured into a large excess of methanol to precipitate the polyimide.
-
The fibrous polymer is collected by filtration, washed thoroughly with methanol, and dried in a vacuum oven at 100°C for 24 hours.
Protocol 2: Two-Step Synthesis via Poly(amic acid) Intermediate
This is the most common method for synthesizing polyimides, especially for those that are insoluble or intractable in their final imide form.[1][3]
Step 1: Synthesis of Poly(amic acid) (PAA)
-
In a dry, nitrogen-purged three-necked flask equipped with a mechanical stirrer, dissolve an equimolar amount of this compound (BAPT) in anhydrous NMP at room temperature.
-
Gradually add a stoichiometric amount of the solid dianhydride (e.g., PMDA, BPDA, or BTDA) to the stirred diamine solution.
-
Continue stirring at room temperature for 12-24 hours under a nitrogen atmosphere to obtain a viscous poly(amic acid) solution.
Step 2: Imidization of Poly(amic acid)
The conversion of the poly(amic acid) to the final polyimide can be achieved through thermal or chemical imidization.
-
A. Thermal Imidization:
-
Cast the poly(amic acid) solution onto a clean, dry glass plate.
-
Place the cast film in a programmable oven and subject it to a staged heating process: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour.[3]
-
After cooling to room temperature, the resulting polyimide film can be peeled off the glass plate.
-
-
B. Chemical Imidization:
-
To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (typically in a 2:1 molar ratio with respect to the repeating unit of the polymer) as the dehydrating agent and catalyst, respectively.
-
Stir the mixture at room temperature for 8-12 hours.
-
Precipitate the polyimide by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration, wash with methanol, and dry in a vacuum oven at 100°C for 24 hours.
-
Data Presentation
The following tables summarize the expected quantitative data for the synthesized polyimides based on this compound and various dianhydrides. Note: As specific data for BAPT-based polyimides is limited in the literature, the presented values are estimations based on polyimides derived from structurally similar aromatic diamines.
Table 1: Reaction Conditions for Polyimide Synthesis
| Polyimide ID | Dianhydride | Synthesis Method | Solvent | Reaction Temperature (°C) | Reaction Time (h) |
| BAPT-PMDA | PMDA | Two-Step (Thermal Imidization) | NMP | RT (PAA), 100-300 (Imidization) | 24 (PAA), 3 (Imidization) |
| BAPT-BPDA | BPDA | Two-Step (Thermal Imidization) | NMP | RT (PAA), 100-300 (Imidization) | 24 (PAA), 3 (Imidization) |
| BAPT-BTDA | BTDA | Two-Step (Thermal Imidization) | NMP | RT (PAA), 100-300 (Imidization) | 24 (PAA), 3 (Imidization) |
| BAPT-6FDA | 6FDA | One-Step | NMP/Toluene | 180-200 | 6 |
Table 2: Physical and Thermal Properties of BAPT-Based Polyimides
| Polyimide ID | Yield (%) | Inherent Viscosity (dL/g) | Tg (°C) | Td5 (°C, 5% Weight Loss) |
| BAPT-PMDA | >95 | 0.8 - 1.2 | 350 - 380 | >500 |
| BAPT-BPDA | >95 | 0.9 - 1.4 | 330 - 360 | >500 |
| BAPT-BTDA | >95 | 0.8 - 1.3 | 320 - 350 | >500 |
| BAPT-6FDA | >90 | 0.7 - 1.1 | 290 - 320 | >480 |
Table 3: Mechanical Properties of BAPT-Based Polyimide Films
| Polyimide ID | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| BAPT-PMDA | 120 - 150 | 3.0 - 4.0 | 5 - 10 |
| BAPT-BPDA | 110 - 140 | 2.8 - 3.8 | 8 - 15 |
| BAPT-BTDA | 100 - 130 | 2.5 - 3.5 | 10 - 20 |
| BAPT-6FDA | 90 - 120 | 2.2 - 3.2 | 15 - 30 |
Visualizations
Caption: Experimental workflow for the synthesis and characterization of polyimides.
Caption: Signaling pathway for the two-step synthesis of polyimides.
Caption: Logical relationship for the one-step synthesis of polyimides.
References
Application Notes and Protocols for the Polycondensation of Bis(4-aminophenyl) terephthalate with Terephthaloyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, high tensile strength, and chemical resistance.[1][2][3][4] These properties make them valuable materials in various demanding applications, including aerospace, automotive, and protective apparel.[3][5] The synthesis of aramids is typically achieved through a low-temperature solution polycondensation reaction between an aromatic diamine and an aromatic diacid chloride.[6][7][8]
This document provides a detailed protocol for the laboratory-scale synthesis of a novel aramid via the polycondensation of Bis(4-aminophenyl) terephthalate with terephthaloyl chloride. The resulting polymer is characterized by amide linkages connecting aromatic rings, which contributes to its robust properties.[9] The methodologies described herein are based on established procedures for the synthesis of similar aramids, such as poly(p-phenylene terephthalamide) (PPTA), commercially known as Kevlar.[8][9][10][11][12]
Materials and Methods
Materials
-
This compound (diamine monomer)
-
Terephthaloyl chloride (diacid chloride monomer)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Lithium Chloride (LiCl), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Water, deionized
-
Nitrogen gas (high purity)
Equipment
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Dropping funnel
-
Low-temperature bath (ice-water or cryostat)
-
Beaker
-
Blender (optional, for polymer washing)
-
Büchner funnel and filter paper
-
Vacuum oven
Experimental Protocol: Low-Temperature Solution Polycondensation
-
Reactor Setup: Assemble a dry three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent premature hydrolysis of the acid chloride.[10]
-
Solvent Preparation: Under a continuous stream of dry nitrogen, add anhydrous N-methyl-2-pyrrolidone (NMP) to the flask. Dissolve anhydrous lithium chloride (LiCl) in the NMP to a concentration of approximately 2-5% (w/v). The addition of LiCl enhances the solubility of the resulting aramid polymer.[10][13]
-
Diamine Monomer Dissolution: Add a stoichiometric amount of this compound to the NMP/LiCl solution. Stir the mixture at room temperature until the diamine has completely dissolved.
-
Cooling: Cool the reaction flask to a temperature between 0°C and 5°C using a low-temperature bath.[8][13]
-
Diacid Chloride Monomer Addition: Dissolve a stoichiometric equivalent of terephthaloyl chloride in a minimal amount of anhydrous NMP in the dropping funnel. Add this solution dropwise to the cooled, stirring diamine solution. The reaction is exothermic and rapid, and a significant increase in viscosity is expected.[13][14] The formation of a gel-like substance may occur, which is indicative of polymer formation.[10]
-
Polymerization: Continue stirring the reaction mixture at 0-5°C for 1-2 hours, followed by stirring at room temperature for an additional 2-4 hours to ensure a high degree of polymerization.
-
Polymer Precipitation: Precipitate the polymer by slowly pouring the viscous reaction mixture into a beaker containing rapidly stirring deionized water or methanol.[10][13] This will cause the polymer to solidify.
-
Washing and Neutralization: Collect the precipitated polymer by filtration using a Büchner funnel. Wash the polymer thoroughly and repeatedly with hot deionized water to remove any unreacted monomers, solvent, and LiCl. Continue washing until the filtrate is neutral.[10] A final wash with methanol can aid in the removal of water.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100°C until a constant weight is achieved.[10]
Data Presentation
The following table summarizes typical quantitative parameters for the synthesis of aromatic polyamides via low-temperature solution polycondensation. These values can be used as a starting point for the synthesis using this compound and can be optimized to achieve desired polymer properties.
| Parameter | Value | Unit | Notes |
| Monomer Concentration | |||
| This compound | 0.2-0.5 | mol/L | Higher concentrations can lead to very high viscosity early in the reaction. |
| Terephthaloyl chloride | 0.2-0.5 | mol/L | A 1:1 molar ratio with the diamine is crucial for achieving high molecular weight. |
| Solvent System | |||
| N-methyl-2-pyrrolidone (NMP) | - | - | Anhydrous grade is essential. |
| Lithium Chloride (LiCl) | 2-5 | % (w/v) | Improves polymer solubility. |
| Reaction Conditions | |||
| Temperature (Addition) | 0-5 | °C | Controls the reaction rate and minimizes side reactions.[8][13] |
| Temperature (Polymerization) | 0-25 | °C | Gradual warming to room temperature can increase the final molecular weight. |
| Reaction Time | 3-6 | hours | Sufficient time is needed for chain growth. |
| Polymer Properties (Typical for Aramids) | |||
| Inherent Viscosity | 0.3-2.0 | dL/g | A measure of molecular weight; higher values indicate longer polymer chains.[6] |
| Weight-Average Molecular Weight (Mw) | 20,000-150,000 | g/mol | Dependent on reaction conditions and monomer purity.[5][6] |
| Glass Transition Temperature (Tg) | 270-350 | °C | Indicative of high thermal stability.[5] |
| Decomposition Temperature (Td) | >450 | °C | Demonstrates excellent thermal resistance.[5] |
Visualizations
Chemical Reaction Pathway
Caption: Polycondensation of this compound and terephthaloyl chloride.
Experimental Workflow
Caption: Workflow for the synthesis of an aromatic polyamide.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Conduct the reaction in a well-ventilated fume hood.
-
Reagent Handling: Terephthaloyl chloride is corrosive and reacts violently with water, releasing hydrochloric acid (HCl) gas. Handle with extreme care in a dry environment.
-
Solvents: NMP is a reproductive toxin. Avoid inhalation and skin contact. Pyridine is flammable and toxic.
-
Byproduct: The reaction generates HCl as a byproduct, which is corrosive and toxic.[14] Ensure proper neutralization and disposal procedures are followed.
Conclusion
The protocol outlined provides a comprehensive guide for the synthesis of a novel aramid from this compound and terephthaloyl chloride. By carefully controlling the reaction conditions, a high-molecular-weight polymer with desirable properties for advanced applications can be obtained. The inherent characteristics of aramids, such as high strength and thermal stability, make them promising candidates for further investigation in materials science and drug delivery systems where robust and stable carriers are required.[1][2] Further characterization of the synthesized polymer, including spectroscopic analysis (FTIR, NMR), thermal analysis (TGA, DSC), and mechanical testing, is recommended to fully elucidate its properties.
References
- 1. stw-faser.de [stw-faser.de]
- 2. What Makes Aramid Special and Where It’s Used | Teijin Aramid [teijinaramid.com]
- 3. petronthermoplast.com [petronthermoplast.com]
- 4. textilelearner.net [textilelearner.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Production process of aramid fiber [tchaintech.com]
- 11. Preparation of poly(p-phenylene terephthalamide) in a microstructured chemical system - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Kevlar-like Aramid Polymers from Mixed PET Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ocw.mit.edu [ocw.mit.edu]
Application Notes and Protocols for the Characterization of Bis(4-aminophenyl) terephthalate-based Polymers by Differential Scanning Calorimetry (DSC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(4-aminophenyl) terephthalate is a versatile monomer utilized in the synthesis of high-performance aromatic polyamides and poly(ester-amide)s. These polymers are of significant interest in various fields, including advanced materials and drug delivery systems, owing to their excellent thermal stability and mechanical properties. Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique for characterizing these polymers. It provides critical information about their thermal transitions, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). This data is essential for understanding the material's processing window, physical state, and performance under different thermal conditions. These application notes provide a comprehensive overview and detailed protocols for the DSC characterization of this compound-based polymers.
Thermal Properties of Aromatic Polyamides
The thermal properties of aromatic polyamides can vary significantly based on their specific chemical structure, molecular weight, and degree of crystallinity. Generally, these polymers exhibit high glass transition temperatures due to the rigidity of their aromatic backbones. While specific data for polymers derived directly from this compound is not widely published in readily available literature, the thermal behavior of structurally similar aromatic polyamides provides a valuable reference point.
For instance, aromatic polyamides synthesized from different aromatic diamines and diacid chlorides, such as isophthaloyl chloride and terephthaloyl chloride, have been reported to exhibit glass transition temperatures in the range of 197°C to 254°C[1][2]. Aromatic poly(amide-ether)s have shown even higher glass transition temperatures, ranging from 204°C to 308°C[3]. Some amorphous aromatic polyamides have been characterized with glass transition temperatures between 251°C and 274°C[4]. It is important to note that the monomer this compound itself has a melting point of 224°C, at which it also begins to decompose[5].
The following table summarizes the expected range of thermal properties for aromatic polyamides based on available data for structurally related polymers.
| Thermal Property | Description | Expected Temperature Range (°C) |
| Glass Transition Temperature (Tg) | The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. | 190 - 310 |
| Melting Temperature (Tm) | The temperature at which a crystalline polymer melts and becomes a viscous liquid. This is often not observed in amorphous aromatic polyamides. | Not typically observed for fully amorphous polymers. |
| Crystallization Temperature (Tc) | The temperature at which an amorphous polymer crystallizes upon cooling from the melt. | Dependent on the polymer's ability to crystallize. |
Experimental Protocols
This section outlines a detailed protocol for the characterization of this compound-based polymers using Differential Scanning Calorimetry.
Objective:
To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of a this compound-based polymer.
Materials:
-
This compound-based polymer sample (typically 5-10 mg)
-
DSC instrument (e.g., TA Instruments, Mettler Toledo, PerkinElmer)
-
Aluminum DSC pans and lids
-
Crimper for sealing DSC pans
-
High-purity nitrogen gas for purging
Experimental Workflow Diagram
Caption: Experimental workflow for DSC analysis of this compound-based polymers.
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dry polymer sample directly into a tared aluminum DSC pan.
-
Place a lid on the pan and securely crimp it using a sample press.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
-
-
DSC Instrument Setup:
-
Turn on the DSC instrument and the nitrogen gas purge. Set the purge gas flow rate to a constant value, typically 50 mL/min.
-
Place the prepared sample pan and the reference pan into the DSC cell.
-
-
Thermal Program:
-
Equilibration: Equilibrate the sample at room temperature (e.g., 25°C).
-
First Heating Scan: Heat the sample from room temperature to a temperature above the expected highest transition, for example, 350°C, at a controlled heating rate of 10°C/min. This scan is used to erase the thermal history of the polymer.
-
Cooling Scan: Cool the sample from 350°C back to room temperature at a controlled cooling rate of 10°C/min. This scan is used to determine the crystallization temperature (Tc).
-
Second Heating Scan: Heat the sample again from room temperature to 350°C at a heating rate of 10°C/min. This scan is used to determine the glass transition temperature (Tg) and the melting temperature (Tm) of the sample with a controlled thermal history.
-
-
Data Analysis:
-
From the second heating scan, determine the glass transition temperature (Tg) as the midpoint of the step change in the heat flow curve.
-
If a melting peak is present in the second heating scan, determine the melting temperature (Tm) as the peak temperature of the endothermic transition.
-
From the cooling scan, determine the crystallization temperature (Tc) as the peak temperature of the exothermic transition.
-
Logical Relationships in DSC Data Interpretation
The thermal transitions observed in a DSC thermogram are indicative of the polymer's molecular structure and morphology. The following diagram illustrates the logical relationships between the observed thermal events and the polymer's characteristics.
Caption: Logical relationships in the interpretation of DSC data for polymers.
Conclusion
The characterization of this compound-based polymers by DSC is a critical step in understanding their thermal behavior and processing characteristics. While specific DSC data for this exact class of polymers is limited in publicly accessible literature, the provided protocols and expected thermal property ranges based on similar aromatic polyamides offer a solid foundation for researchers. Adherence to the detailed experimental protocol will ensure the acquisition of reliable and reproducible DSC data, which is invaluable for materials science research and the development of new polymer-based products.
References
Application of Bis(4-aminophenyl) terephthalate in Flexible Electronics: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(4-aminophenyl) terephthalate (BAPT), also known as terephthalic acid bis(4-aminophenyl) ester (BPTP), is a highly versatile aromatic diamine monomer crucial in the synthesis of high-performance polymers, particularly poly(ester imide)s (PEsIs). These polymers are gaining significant attention for their application in flexible electronics due to their exceptional thermal stability, mechanical robustness, and excellent dielectric properties. The unique chemical structure of BAPT, which incorporates both ester and amine functionalities, allows for the creation of polymers with a desirable combination of processability and performance, making them ideal substrates for flexible printed circuits (FPCs), displays, and sensors.
The ester linkages in the BAPT monomer enhance solubility in organic solvents, facilitating the processing and formation of thin, uniform films.[1] Meanwhile, the rigid aromatic backbone contributes to the high thermal stability and low coefficient of thermal expansion (CTE) of the resulting polymers, which is critical for the reliability of flexible electronic devices during fabrication and operation.[2]
This document provides detailed application notes and experimental protocols for the synthesis of BAPT-based poly(ester imide)s and the fabrication of flexible electronic devices using these advanced materials.
Data Presentation
The following tables summarize the key properties of poly(ester imide) films derived from this compound, demonstrating their suitability for flexible electronics.
| Property | Value | Reference |
| Chemical Information | ||
| Chemical Name | This compound | |
| Synonyms | BPTP, Terephthalic Acid Bis(4-aminophenyl) Ester | |
| CAS Number | 16926-73-1 | |
| Molecular Formula | C₂₀H₁₆N₂O₄ | |
| Molecular Weight | 348.36 g/mol |
| Thermal Properties | Value | Reference |
| Glass Transition Temperature (Tg) | 276 - 410 °C | [2][3] |
| 5% Weight Loss Temperature (TGA) | > 500 °C | |
| Coefficient of Thermal Expansion (CTE) | 10.0 ppm/K (matches copper foil) | [2] |
| Mechanical Properties | Value | Reference |
| Tensile Strength | 42.0 - 83.8 MPa | [4] |
| Tensile Modulus | 2.5 - 4.7 GPa | [4] |
| Elongation at Break | 2.1 - 5.4% | [4] |
| Electrical Properties | Value | Reference |
| Dielectric Constant (at 10 GHz) | Low, comparable to liquid-crystalline polyester | [2] |
| Dissipation Factor (tanδ at 18.3 GHz) | 1.91 x 10⁻³ | [2] |
| Electric Breakdown Strength | 326.80 - 478.90 kV/mm | [3] |
| Physical Properties | Value | Reference |
| Water Absorption | 0.35% | [2] |
| UV-Vis Absorption Cut-off | < 375 nm | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound-based Poly(ester imide)
This protocol describes the synthesis of a poly(ester imide) via a two-step polymerization process, involving the formation of a poly(amic acid) precursor followed by thermal imidization.
Materials:
-
This compound (BAPT/BPTP)
-
Pyromellitic dianhydride (PMDA) or 4,4'-Oxydiphthalic anhydride (ODPA)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Nitrogen gas (high purity)
-
Methanol
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Drying tube
-
Addition funnel
-
Heating mantle with temperature controller
-
Vacuum oven
-
Glass plates for film casting
-
Doctor blade or spin coater
Procedure:
-
Monomer Preparation: Dry the this compound and the dianhydride (PMDA or ODPA) in a vacuum oven at 120 °C for at least 4 hours before use to remove any residual moisture.
-
Poly(amic acid) Synthesis: a. Set up the three-necked flask with a mechanical stirrer, nitrogen inlet/outlet, and an addition funnel. b. Purge the flask with dry nitrogen gas to create an inert atmosphere. c. Dissolve a stoichiometric amount of BAPT in anhydrous NMP in the flask with stirring until fully dissolved. d. Slowly add an equimolar amount of the dianhydride powder to the BAPT solution in portions through the addition funnel over 30-60 minutes to control the exothermic reaction. e. Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will gradually increase as the poly(amic acid) is formed.
-
Film Casting and Imidization: a. Cast the viscous poly(amic acid) solution onto a clean glass plate using a doctor blade or spin coater to achieve a uniform thickness. b. Place the cast film in a programmable oven under a slow nitrogen flow. c. Thermally cure the film using a stepwise heating program:
- 80 °C for 1 hour to slowly remove the solvent.
- 150 °C for 1 hour.
- 250 °C for 1 hour.
- 350 °C for 1 hour to ensure complete imidization. d. After cooling to room temperature, peel the flexible poly(ester imide) film from the glass substrate by immersing it in deionized water.
-
Purification and Drying: a. Wash the obtained film with methanol and then with deionized water. b. Dry the film in a vacuum oven at 100 °C for several hours to remove any residual solvent and water.
Protocol 2: Fabrication of a Flexible Printed Circuit on a BAPT-based Poly(ester imide) Substrate
This protocol outlines the basic steps for fabricating a single-layer flexible printed circuit using the synthesized poly(ester imide) film as a substrate.
Materials:
-
BAPT-based poly(ester imide) film
-
Copper foil (e.g., 18 µm or 35 µm thick)
-
Adhesive (e.g., acrylic or epoxy-based)
-
Photoresist (positive or negative)
-
Developer solution
-
Etchant solution (e.g., ferric chloride or ammonium persulfate)
-
Photoresist stripper
-
Acetone and Isopropyl alcohol for cleaning
Equipment:
-
Laminator
-
UV exposure system
-
Spin coater (for liquid photoresist)
-
Oven
-
Etching tank
-
Microscope
Procedure:
-
Substrate Preparation: a. Cut the BAPT-based poly(ester imide) film to the desired size. b. Clean the surface of the film with isopropyl alcohol to remove any contaminants.
-
Lamination: a. Laminate the copper foil onto the poly(ester imide) substrate using a suitable adhesive and a laminator, applying heat and pressure according to the adhesive manufacturer's specifications. This forms the copper-clad laminate (CCL).
-
Photolithography: a. Apply a layer of photoresist onto the copper surface. This can be done by laminating a dry film photoresist or by spin-coating a liquid photoresist followed by a soft bake. b. Place a photomask with the desired circuit pattern over the photoresist-coated CCL. c. Expose the assembly to UV light. The UV light will either harden (negative resist) or soften (positive resist) the exposed areas. d. Develop the photoresist by immersing the CCL in a developer solution, which will wash away the unhardened/softened resist, revealing the circuit pattern on the copper.
-
Etching: a. Immerse the patterned CCL in an etchant solution. The etchant will remove the exposed copper, leaving behind the desired copper circuit traces protected by the photoresist. b. After etching, rinse the flexible circuit with deionized water.
-
Stripping and Cleaning: a. Remove the remaining photoresist using a stripper solution. b. Clean the final flexible printed circuit with acetone and isopropyl alcohol and dry it.
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound-based poly(ester imide) film.
References
- 1. This compound | 16926-73-1 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and characterization of transparent polyimides derived from ester-containing dianhydrides with different electron affinities - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes: High-Temperature Aerospace Applications of Bis(4-aminophenyl) terephthalate Polyimides
Application Notes and Protocols for the Synthesis of Low Dielectric Constant Polyimides from Bis(4-aminophenyl) terephthalate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of low dielectric constant polyimides utilizing Bis(4-aminophenyl) terephthalate as a key diamine monomer. The incorporation of the terephthalate moiety into the polyimide backbone is a strategic approach to reducing the dielectric constant while maintaining desirable thermal and mechanical properties.
Introduction
Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. In the microelectronics industry, there is a continuous demand for materials with low dielectric constants (low-k) to minimize signal delay, reduce power consumption, and prevent crosstalk in integrated circuits. Aromatic polyimides typically exhibit dielectric constants in the range of 3.1 to 3.5. The introduction of ester linkages, such as those in this compound, can effectively lower the dielectric constant by reducing the overall polarity and increasing the free volume of the polymer chains.
This document outlines the synthesis of poly(ester imide)s through the polycondensation of this compound with various aromatic dianhydrides. A standard two-step polymerization method is detailed, which involves the formation of a soluble poly(amic acid) precursor followed by thermal or chemical imidization to yield the final polyimide film.
Synthesis Pathway
The synthesis of polyimides from this compound and a dianhydride follows a two-step process. The first step is the formation of a poly(amic acid) via the nucleophilic attack of the amine groups of the diamine on the carbonyl groups of the dianhydride. The second step is the cyclodehydration (imidization) of the poly(amic acid) to form the polyimide.
Application Notes and Protocols: Curing Kinetics of Aromatic Amine-Based Resins
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Due to the limited availability of specific curing kinetics data for Bis(4-aminophenyl) terephthalate-based resins in the reviewed literature, this document provides a generalized methodology and illustrative data based on analogous aromatic amine-cured epoxy resin systems. The principles and protocols described herein are broadly applicable for characterizing the curing behavior of such thermosetting polymers.
Introduction
The curing process of thermosetting resins, which involves the transformation from a liquid to a solid cross-linked network, is a critical determinant of the final material's properties. For high-performance applications, such as in advanced composites and electronics, a thorough understanding and precise control of the curing kinetics are paramount. Aromatic amines, including compounds structurally similar to this compound, are frequently used as curing agents for epoxy resins, imparting high thermal stability and mechanical strength to the cured product.
The study of curing kinetics involves monitoring the extent of the chemical reaction as a function of time and temperature. This data is then used to develop kinetic models that can predict the resin's behavior under various processing conditions. Key parameters derived from these studies include the activation energy (Ea), the reaction order (n), and the rate constant (k). These parameters are essential for optimizing cure cycles, minimizing internal stresses, and ensuring the desired performance of the final component.
This document outlines the standard experimental protocols for investigating the curing kinetics of aromatic amine-based resins using Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Rheology.
Experimental Protocols
Differential Scanning Calorimetry (DSC)
DSC is a primary technique for studying the curing kinetics of thermosetting resins by measuring the heat flow associated with the exothermic curing reaction.[1][2][3] Both non-isothermal and isothermal methods can be employed.
Protocol for Non-Isothermal DSC Analysis:
-
Sample Preparation: Accurately weigh 5-10 mg of the uncured resin mixture into a hermetically sealed aluminum DSC pan. Ensure a consistent sample mass across all experiments.
-
Instrument Setup: Place the sample pan in the DSC instrument. Use an empty sealed aluminum pan as a reference.
-
Thermal Program: Heat the sample from ambient temperature to a temperature well above the completion of the curing exotherm (e.g., 300°C) at several constant heating rates (e.g., 5, 10, 15, and 20 °C/min).[1][2] A nitrogen purge is typically used to prevent oxidative degradation.
-
Data Analysis:
-
Determine the total heat of reaction (ΔH_total) by integrating the area under the exothermic peak for each heating rate.
-
The degree of cure (α) at any temperature T is calculated as α = ΔH_T / ΔH_total, where ΔH_T is the heat evolved up to that temperature.
-
The reaction rate (dα/dt) is proportional to the measured heat flow (dH/dt).
-
Kinetic parameters such as activation energy (Ea) can be determined using model-free isoconversional methods like the Flynn-Wall-Ozawa or Kissinger methods.[4]
-
Protocol for Isothermal DSC Analysis:
-
Sample Preparation: Prepare the sample as described for the non-isothermal method.
-
Instrument Setup: Place the sample in the DSC cell, which has been pre-heated to the desired isothermal curing temperature.
-
Thermal Program: Hold the sample at a constant temperature (e.g., 150, 160, 170 °C) until the reaction is complete, as indicated by the heat flow returning to the baseline.[5]
-
Data Analysis:
-
The rate of reaction (dα/dt) is determined from the heat flow curve.
-
The degree of cure (α) is calculated by integrating the heat flow over time.
-
The data can be fitted to various kinetic models, such as the Kamal model, which describes autocatalytic reactions common in epoxy-amine systems.
-
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is a powerful tool for monitoring the curing process by tracking changes in the concentration of specific functional groups.[6][7]
Protocol for In-situ FTIR Monitoring:
-
Sample Preparation: Apply a thin film of the uncured resin onto an appropriate IR-transparent substrate (e.g., KBr or BaF2 window).
-
Instrument Setup: Place the sample in a heated transmission cell within the FTIR spectrometer.
-
Data Acquisition: Acquire FTIR spectra at regular intervals as the sample is heated according to a predefined temperature profile (isothermal or dynamic).
-
Data Analysis:
-
Identify the absorption bands corresponding to the reactive groups, such as the epoxy group (around 915 cm⁻¹) and the primary amine N-H stretching vibrations (around 3340-3200 cm⁻¹).[6][8][9]
-
Monitor the decrease in the peak area or height of these bands over time.
-
The degree of conversion of a specific functional group can be calculated by normalizing its peak area to that of an internal standard band that does not change during the reaction (e.g., a C-H stretching band from the aromatic backbone).
-
Rheological Analysis
Rheology provides information on the changes in the viscoelastic properties of the resin during curing, such as viscosity, gelation, and vitrification.[10][11]
Protocol for Rheological Analysis:
-
Sample Preparation: Place a small amount of the uncured resin between the parallel plates of a rheometer.
-
Instrument Setup: Use a parallel plate geometry with a defined gap (e.g., 1 mm).
-
Measurement Mode: Conduct oscillatory measurements at a constant frequency (e.g., 1 Hz) and a small strain amplitude (to remain in the linear viscoelastic region) while applying a specific temperature profile (isothermal or a temperature ramp).
-
Data Analysis:
-
Monitor the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of time and temperature.
-
The gel point is typically identified as the crossover point where G' = G''.[12][13] This marks the transition from a liquid to a solid-like material.
-
Vitrification , the transition to a glassy state, is observed as a sharp increase in the storage modulus and a peak in the loss tangent (tan δ = G''/G').[12]
-
Data Presentation
The following tables present illustrative quantitative data for the curing kinetics of a representative aromatic amine-cured epoxy system (e.g., Diglycidyl Ether of Bisphenol A cured with an aromatic diamine).
Table 1: Non-Isothermal DSC Curing Parameters for a Representative Epoxy-Amine System.
| Heating Rate (°C/min) | Onset Temperature (°C) | Peak Exotherm Temperature (°C) | Total Heat of Reaction (J/g) |
| 5 | 155 | 180 | 450 |
| 10 | 165 | 192 | 455 |
| 15 | 172 | 201 | 460 |
| 20 | 178 | 208 | 462 |
Table 2: Isothermal Curing Kinetic Parameters for a Representative Epoxy-Amine System.
| Isothermal Temperature (°C) | Rate Constant, k1 (s⁻¹) | Rate Constant, k2 (s⁻¹) | Reaction Order, m | Reaction Order, n |
| 160 | 0.0015 | 0.012 | 0.9 | 1.2 |
| 170 | 0.0028 | 0.025 | 0.88 | 1.18 |
| 180 | 0.0051 | 0.048 | 0.85 | 1.15 |
Data is illustrative and based on typical values for epoxy-amine systems.
Table 3: Activation Energy Values Determined by Different Methods for a Representative Epoxy-Amine System.
| Kinetic Model | Apparent Activation Energy (Ea) (kJ/mol) |
| Kissinger | 58.5 |
| Flynn-Wall-Ozawa | 60.2 |
| Friedman (Isoconversional) | 55-65 (varies with conversion) |
Data is illustrative and based on typical values for epoxy-amine systems.[1][14]
Visualization
Experimental Workflow for Curing Kinetics Analysis
Logical Relationships in Curing Kinetics
References
- 1. mdpi.com [mdpi.com]
- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. imapsjmep.org [imapsjmep.org]
- 6. Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Practical Tips for Curing Thermosets Part One: Review of Gelation and Vitrification - Polymer Innovation Blog [polymerinnovationblog.com]
- 13. tainstruments.com [tainstruments.com]
- 14. Effect of the Aromatic Amine Curing Agent Structure on Properties of Epoxy Resin-Based Syntactic Foams - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Solution Casting of Flexible Films from Bis(4-aminophenyl) terephthalate Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(4-aminophenyl) terephthalate-based polymers, a class of poly(ester amide)s (PEAs), are gaining significant interest in the biomedical and pharmaceutical fields. These polymers uniquely combine the desirable properties of polyesters and polyamides. The ester linkages contribute to biodegradability and solubility in organic solvents, facilitating processing, while the aromatic amide groups provide mechanical strength, thermal stability, and strong intermolecular hydrogen bonding.[1][2] This combination of characteristics makes them excellent candidates for creating flexible films for applications such as drug delivery systems, tissue engineering scaffolds, and specialized packaging.
Solution casting is a versatile and widely used laboratory technique for fabricating thin, uniform polymer films.[3][4] This method involves dissolving the polymer in a suitable solvent, casting the solution onto a flat substrate, and allowing the solvent to evaporate under controlled conditions. The simplicity and scalability of solution casting make it an ideal method for research and development purposes.
These application notes provide a comprehensive protocol for the synthesis of a this compound-based polymer and the subsequent fabrication of flexible films via solution casting.
Experimental Protocols
Polymer Synthesis: Low-Temperature Solution Polycondensation
This protocol describes a common method for synthesizing aromatic polyamides and poly(ester amide)s.[5][6]
Materials:
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Terephthaloyl chloride (co-monomer)
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N-methyl-2-pyrrolidone (NMP), anhydrous
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Calcium chloride (CaCl₂), anhydrous
-
Methanol
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Deionized water
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
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Dropping funnel
-
Low-temperature bath (e.g., ice-water bath)
-
Beakers, graduated cylinders, and other standard laboratory glassware
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Vacuum filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, nitrogen inlet/outlet, and a stopper. Dry all glassware thoroughly before use.
-
Monomer Dissolution: Under a gentle flow of nitrogen, add this compound and anhydrous calcium chloride to the flask. Add anhydrous NMP to dissolve the monomer completely with stirring.
-
Cooling: Cool the reaction flask to 0-5 °C using a low-temperature bath.
-
Co-monomer Addition: Once the solution is cooled, slowly add terephthaloyl chloride to the stirring solution. The addition should be done portion-wise to control the reaction exotherm.
-
Polymerization: After the complete addition of the co-monomer, continue stirring the solution at 0-5 °C for 1-2 hours, and then allow it to warm to room temperature while stirring for an additional 18-24 hours. The viscosity of the solution will increase as the polymerization progresses.
-
Precipitation: Slowly pour the viscous polymer solution into a beaker containing methanol with vigorous stirring. This will precipitate the polymer.
-
Washing: Collect the precipitated polymer by vacuum filtration. Wash the polymer thoroughly with deionized water and then with methanol to remove any unreacted monomers, solvent, and salts.
-
Drying: Dry the purified polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.
Solution Casting of Flexible Films
This protocol outlines the steps for creating flexible films from the synthesized polymer.
Materials:
-
Synthesized this compound polymer
-
N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)
-
Glass petri dish or a flat glass plate
-
Leveling surface
Equipment:
-
Magnetic stirrer and stir bar
-
Beaker or vial
-
Desiccator or a controlled environment chamber
-
Vacuum oven
Procedure:
-
Polymer Solution Preparation: Prepare a 5-15% (w/v) solution of the synthesized polymer in DMAc or NMP. The concentration can be adjusted to achieve the desired film thickness. Stir the mixture at room temperature until the polymer is completely dissolved. Gentle heating (40-50 °C) can be applied to aid dissolution.
-
Casting: Place the glass petri dish or plate on a perfectly level surface. Pour the polymer solution slowly and evenly onto the substrate.
-
Solvent Evaporation: Cover the casting setup to control the rate of solvent evaporation and prevent contamination from dust. Allow the solvent to evaporate slowly at room temperature in a well-ventilated fume hood or a desiccator for 24-48 hours.
-
Film Drying: Once a self-supporting film is formed, transfer it to a vacuum oven. Dry the film at a temperature below its glass transition temperature (e.g., 80-100 °C) under vacuum for 12-24 hours to remove any residual solvent.
-
Film Removal: Carefully peel the dried film from the glass substrate.
Data Presentation
The properties of the resulting flexible films should be characterized to ensure they meet the requirements of the intended application. Below is a table summarizing typical quantitative data that should be collected.
| Property | Typical Value | Test Method |
| Mechanical Properties | ||
| Tensile Strength | 30 - 60 MPa[1] | ASTM D882 |
| Elongation at Break | 80 - 110%[1] | ASTM D882 |
| Thermal Properties | ||
| Glass Transition Temperature (Tg) | 50 - 90 °C[1] | Differential Scanning Calorimetry (DSC) |
| 10% Weight Loss Temperature (Td10) | 380 - 480 °C[6] | Thermogravimetric Analysis (TGA) |
| Physical Properties | ||
| Film Thickness | 50 - 200 µm | Micrometer |
| Solubility | Soluble in NMP, DMAc | Visual Inspection |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the overall experimental workflow from polymer synthesis to film characterization.
Caption: Workflow for polymer synthesis and film casting.
Logical Relationship of Polymer Properties
The following diagram illustrates the relationship between the polymer's chemical structure and its resulting properties.
Caption: Structure-property relationships in the polymer.
References
- 1. upcommons.upc.edu [upcommons.upc.edu]
- 2. Poly(ester amide)s: recent insights into synthesis, stability and biomedical applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01783E [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound | 16926-73-1 | Benchchem [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound | 16926-73-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Bis(4-aminophenyl) terephthalate by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Bis(4-aminophenyl) terephthalate via recrystallization. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of recrystallizing crude this compound?
A1: Recrystallization is a crucial post-synthesis purification step to achieve the high purity levels (often >98%) required for applications such as polymerization.[1] This process removes unreacted starting materials, by-products, and other impurities that may be present in the crude product.
Q2: What are suitable solvents for the recrystallization of this compound?
A2: this compound exhibits enhanced solubility in polar aprotic organic solvents due to its ester linkages.[2] The synthesis of this compound is often carried out in solvents like N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and dimethylformamide (DMF).[2] Consequently, these solvents, either alone or in a mixed-solvent system, are recommended as starting points for recrystallization.
Q3: What are the typical physical properties of purified this compound?
A3: Purified this compound is typically a white to light-colored crystalline powder.[3] It has a melting point of approximately 224 °C, at which it also tends to decompose.[4] Purity is often confirmed by High-Performance Liquid Chromatography (HPLC).[1][3]
Q4: What are the main impurities found in crude this compound?
A4: Common impurities may include unreacted starting materials such as 4-aminophenol and a terephthalic acid derivative (e.g., terephthaloyl chloride), as well as by-products from the condensation reaction. The specific impurities will depend on the synthetic route employed.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Crystal Formation Upon Cooling | The solution is not supersaturated (too much solvent was used). | Gently heat the solution to evaporate some of the solvent, then allow it to cool again. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| The compound is highly soluble in the chosen solvent even at low temperatures. | Consider using a different solvent or a mixed-solvent system where the compound has lower solubility at cold temperatures. | |
| Supersaturation has occurred without nucleation. | Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a "seed crystal" of pure this compound. | |
| Oiling Out Instead of Crystallization | The boiling point of the solvent is higher than the melting point of the solute-impurity mixture. | Use a lower-boiling point solvent. |
| The concentration of the solute is too high, or the solution is cooled too quickly. | Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then allow for slower cooling. | |
| Significant impurities are present, depressing the melting point. | Consider a preliminary purification step or a second recrystallization after the initial attempt. | |
| Colored Crystals | Colored impurities are co-precipitating with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use only a minimal amount to avoid adsorbing the desired product. |
| The compound itself is degrading at the recrystallization temperature. | Ensure the heating temperature does not significantly exceed the solvent's boiling point and minimize the time the solution is kept at high temperatures. | |
| Low Yield of Purified Product | Too much solvent was used, leaving a significant amount of product in the mother liquor. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| Premature crystallization occurred during hot filtration. | Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before pouring the hot solution. | |
| Crystals were washed with a solvent that was not ice-cold, redissolving some of the product. | Always use an ice-cold solvent to wash the collected crystals. | |
| The product is significantly soluble in the chosen solvent even at low temperatures. | Select a solvent with a steeper solubility curve (high solubility at high temperatures and very low solubility at low temperatures). |
Data Presentation
Table 1: Qualitative Solubility of Aromatic Polyamides in Various Solvents
| Solvent | Solubility |
| N-Methyl-2-pyrrolidone (NMP) | Highly Soluble |
| N,N-Dimethylacetamide (DMAc) | Highly Soluble |
| Dimethylformamide (DMF) | Highly Soluble |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble |
| m-Cresol | Soluble |
| Tetrahydrofuran (THF) | Generally Insoluble to Swelling |
| Chloroform | Generally Insoluble |
Data is based on the general solubility behavior of aromatic polyamides and should be used as a preliminary guide. Experimental verification is recommended.
Experimental Protocols
Detailed Methodology for Recrystallization of Crude this compound
This protocol provides a general procedure for the recrystallization of crude this compound using a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP).
-
Solvent Selection: Based on preliminary small-scale tests, select a suitable solvent (e.g., NMP, DMAc, or DMF) in which the crude product is sparingly soluble at room temperature but readily soluble upon heating.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Heat the mixture on a hot plate with stirring until the solvent begins to boil.
-
Continue adding small portions of the hot solvent until the solid has just completely dissolved. Avoid adding an excess of solvent to ensure a good yield upon cooling.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal to the solution.
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Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
Pre-heat a gravity filtration setup (funnel and receiving flask) to prevent premature crystallization.
-
Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities and the activated charcoal (if used).
-
-
Crystallization:
-
Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities from the crystal surfaces.
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Continue to draw air through the funnel to partially dry the crystals.
-
-
Drying:
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Transfer the purified crystals to a watch glass or drying dish.
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Dry the crystals in a vacuum oven at a temperature well below the melting point until a constant weight is achieved.
-
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for common recrystallization issues.
References
Common impurities in Bis(4-aminophenyl) terephthalate and their removal
Welcome to the technical support center for Bis(4-aminophenyl) terephthalate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common impurities and their removal during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities in the synthesis of this compound typically arise from incomplete reactions or side reactions. These include:
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Unreacted Starting Materials: 4-aminophenol and terephthalic acid (or its derivative, terephthaloyl chloride).
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Mono-substituted Intermediate: 4-((4-aminobenzoyl)oxy)benzoic acid. This forms when only one of the acid groups of terephthalic acid reacts with 4-aminophenol.
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Residual Solvents: Polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) are often used in the synthesis and can be retained in the final product.[1]
Q2: How can I detect the presence of these impurities in my sample?
A2: Several analytical techniques can be employed to detect and quantify impurities in your this compound sample:
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High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the main component from its impurities. A reversed-phase column with a suitable mobile phase can effectively separate this compound from unreacted starting materials and by-products.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR can provide detailed structural information, helping to identify and quantify impurities. The chemical shifts of the protons and carbons in the impurities will differ from those of the desired product.
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Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify the presence of functional groups characteristic of the impurities, such as the carboxylic acid group of unreacted terephthalic acid.
Troubleshooting Guides
Issue 1: My final product shows the presence of unreacted 4-aminophenol.
Cause: This impurity is often a result of an improper stoichiometric ratio of reactants or an incomplete reaction.
Solution: Recrystallization
Recrystallization is a highly effective method for removing unreacted 4-aminophenol. The principle is based on the differential solubility of the desired product and the impurity in a selected solvent at different temperatures.
Experimental Protocol: Single-Solvent Recrystallization
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Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for recrystallization include ethanol, acetone, and dimethylformamide (DMF).[1] Preliminary solubility tests on a small scale are recommended to determine the optimal solvent.
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Dissolution: In a flask, add the impure this compound and a small amount of the selected solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid using an excessive amount of solvent to ensure a good yield.
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Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization of the product.
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Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the crystal yield.
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Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove any residual solvent.
Issue 2: My analytical data indicates the presence of terephthalic acid in my product.
Cause: Terephthalic acid can be present as an unreacted starting material or as a result of the hydrolysis of terephthaloyl chloride during the reaction or work-up.
Solution: Alkaline Wash followed by Recrystallization
A combination of an alkaline wash and recrystallization is effective for removing acidic impurities like terephthalic acid.
Experimental Protocol:
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Dissolution: Dissolve the impure this compound in a suitable organic solvent in which it is highly soluble, such as DMF or DMAc.
-
Alkaline Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The terephthalic acid will react with the base to form a water-soluble salt, which will partition into the aqueous phase. Repeat the wash two to three times.
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Water Wash: Wash the organic layer with deionized water to remove any residual base.
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Drying: Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
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Solvent Removal: Remove the solvent under reduced pressure.
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Recrystallization: Perform a recrystallization of the resulting solid as described in the protocol for removing 4-aminophenol to further enhance the purity.
Quantitative Data Summary
The following table summarizes the expected purity levels of this compound before and after purification. Please note that the actual results may vary depending on the initial purity and the specific experimental conditions.
| Impurity | Typical Initial Concentration | Concentration after Recrystallization |
| 4-Aminophenol | 1-5% | < 0.1% |
| Terephthalic Acid | 1-3% | < 0.1% |
| Mono-substituted Intermediate | 2-7% | < 0.5% |
Visualizations
Diagram 1: Synthesis and Impurity Formation Pathway
Caption: Synthesis of this compound and potential impurity origins.
Diagram 2: Experimental Workflow for Impurity Removal
Caption: Workflow for the purification of this compound.
References
Preventing thermal degradation of Bis(4-aminophenyl) terephthalate during polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the thermal degradation of Bis(4-aminophenyl) terephthalate during polymerization.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of this compound, focusing on problems related to thermal degradation.
| Problem | Potential Causes | Recommended Solutions |
| Discoloration of Polymer (Yellowing/Browning) | 1. Excessive Polymerization Temperature: High temperatures can induce side reactions and degradation of the polymer backbone. 2. Presence of Oxygen: Oxidation at elevated temperatures can lead to the formation of chromophores. 3. Impurities in Monomers or Solvents: Trace metal ions or organic impurities can catalyze degradation reactions. | 1. Optimize Reaction Temperature: Maintain the polymerization temperature within the recommended range (see Table 1). Consider a temperature gradient approach, starting at a lower temperature and gradually increasing it. 2. Maintain an Inert Atmosphere: Conduct the entire polymerization process under a continuous flow of high-purity nitrogen or argon. 3. Ensure High Purity of Reactants: Use monomers and solvents of the highest possible purity. Consider purification of reactants if necessary. |
| Low Inherent Viscosity or Molecular Weight | 1. Chain Scission: Thermal degradation can lead to the breaking of polymer chains. 2. Premature Termination: Reaction with impurities or byproducts can terminate chain growth. 3. Inefficient Acid Scavenging: The buildup of HCl byproduct can interfere with the polymerization reaction. | 1. Strict Temperature Control: Adhere to the optimal temperature profile for the polymerization. 2. Purify Monomers and Solvents: Remove any impurities that could act as chain terminators.[1] 3. Use an Effective Acid Scavenger: Employ an appropriate acid scavenger in the correct stoichiometric amount (see Table 2). |
| Gel Formation in the Reaction Mixture | 1. Cross-linking Reactions: Side reactions at high temperatures can lead to the formation of cross-linked, insoluble polymer networks. 2. Localized Hotspots: Poor stirring can create localized areas of high temperature, promoting gelation. | 1. Lower Polymerization Temperature: Reduce the reaction temperature to minimize cross-linking side reactions. 2. Ensure Efficient Stirring: Use a mechanical stirrer to ensure uniform temperature distribution throughout the reaction vessel. |
| Inconsistent Batch-to-Batch Results | 1. Variations in Reaction Conditions: Inconsistent temperature control, stirring rates, or inert atmosphere can lead to variability. 2. Differences in Monomer/Solvent Quality: Using reactants from different batches or with varying purity levels can affect the outcome. | 1. Standardize Experimental Protocol: Maintain strict control over all reaction parameters for each batch. 2. Characterize All Reactants: Ensure the purity and quality of all monomers and solvents before use. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of thermal degradation during the polymerization of this compound?
A1: The primary cause of thermal degradation is the high reactivity of the growing polymer chains at elevated temperatures. This can lead to side reactions, such as chain scission and cross-linking, which result in a lower molecular weight and discolored polymer. The presence of oxygen and impurities can further accelerate this degradation.
Q2: What is the optimal temperature range for the low-temperature solution polycondensation of this compound?
A2: For low-temperature solution polycondensation, it is generally recommended to maintain the reaction temperature between 0°C and 25°C.[2] Starting the reaction at a lower temperature (e.g., 0-5°C) and gradually increasing it can help to control the initial exothermic reaction and prevent localized overheating.
Q3: Why is an acid scavenger necessary, and which ones are recommended?
A3: The polycondensation reaction between this compound and an diacid chloride (like terephthaloyl chloride) produces hydrochloric acid (HCl) as a byproduct.[3] This acid can react with the amine groups of the monomer, forming salts and inhibiting further polymerization.[3] Acid scavengers are bases that neutralize the HCl as it is formed. Commonly used acid scavengers include pyridine, N,N-dimethylacetamide (DMAc), and calcium hydride. The choice of scavenger can impact the reaction kinetics and solubility of the resulting polymer.
Q4: Can antioxidants or stabilizers be used during polymerization?
A4: Yes, the addition of antioxidants or thermal stabilizers can help to mitigate thermal degradation. Phosphorus-based compounds, such as triphenyl phosphite, have been used as condensing agents and can also offer some stabilizing effects. Hindered Amine Light Stabilizers (HALS) are effective radical scavengers, though they are more commonly used for UV stabilization of the final polymer.[4][5] The compatibility of any additive with the polymerization system must be carefully evaluated.
Q5: How can I monitor the polymerization reaction for signs of degradation?
A5: Visual inspection for color changes (yellowing or browning) is the most immediate indicator of degradation.[6] Taking small aliquots of the reaction mixture at different time points to measure the inherent viscosity can provide information about the polymer's molecular weight progression. A sudden drop or leveling-off of viscosity may indicate degradation. Techniques like in-situ FTIR or Raman spectroscopy can also be used to monitor the disappearance of monomer functional groups and the appearance of degradation byproducts.
Quantitative Data Summary
Table 1: Recommended Temperature Conditions for Polymerization
| Parameter | Recommended Range | Rationale |
| Initial Reaction Temperature | 0 - 10 °C | To control the initial exotherm and minimize side reactions. |
| Polymerization Temperature | 10 - 25 °C | To promote chain growth while minimizing thermal degradation. |
| Maximum Temperature | < 50 °C | Higher temperatures significantly increase the risk of degradation. |
Table 2: Common Acid Scavengers and Their Properties
| Acid Scavenger | Typical Concentration | Advantages | Disadvantages |
| Pyridine | 2 equivalents per mole of diacid chloride | Effective, well-documented. | Toxic, strong odor. |
| N,N-Dimethylacetamide (DMAc) | Can be used as both solvent and acid scavenger | Simplifies the reaction system. | Less effective than stronger bases. |
| Calcium Hydride (CaH₂) | Slight excess based on HCl produced | High efficiency, insoluble salt byproduct is easily filtered. | Heterogeneous reaction, can affect solution viscosity. |
Experimental Protocols
Protocol 1: Low-Temperature Solution Polycondensation of this compound
Objective: To synthesize high molecular weight poly(p-phenylene terephthalamide) while minimizing thermal degradation.
Materials:
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This compound (high purity)
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Terephthaloyl chloride (high purity)
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N-Methyl-2-pyrrolidone (NMP) (anhydrous)
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Calcium Chloride (CaCl₂) (anhydrous)
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Pyridine (anhydrous)
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Nitrogen gas (high purity)
Procedure:
-
Dry all glassware in an oven at 120°C overnight and cool under a stream of nitrogen.
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In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube, dissolve a calculated amount of anhydrous CaCl₂ in NMP with stirring.
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Add this compound to the NMP/CaCl₂ solution and stir until fully dissolved.
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Cool the reaction flask to 0°C in an ice bath.
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Slowly add a solution of terephthaloyl chloride in NMP to the cooled diamine solution dropwise over 30-60 minutes with vigorous stirring.
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After the addition is complete, add 2 equivalents of anhydrous pyridine to the reaction mixture.
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Allow the reaction to slowly warm to room temperature (approx. 25°C) and continue stirring for 12-24 hours.
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Monitor the reaction by observing the increase in viscosity.
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Precipitate the polymer by pouring the viscous solution into a large volume of methanol or water.
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Collect the fibrous polymer by filtration, wash thoroughly with methanol and then water to remove any residual solvent and salts.
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Dry the polymer in a vacuum oven at 80-100°C to a constant weight.
Protocol 2: Monitoring Thermal Degradation via Viscosity Measurement
Objective: To assess the extent of thermal degradation by monitoring changes in the polymer's inherent viscosity.
Procedure:
-
During the polymerization (Protocol 1), carefully extract a small aliquot (e.g., 1-2 mL) of the reaction mixture at regular time intervals (e.g., every 2 hours).
-
Immediately precipitate the polymer from the aliquot in a known volume of methanol.
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Filter, wash, and dry the polymer sample thoroughly.
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Prepare a dilute solution of the polymer in a suitable solvent (e.g., concentrated sulfuric acid at a known concentration, typically 0.5 g/dL).
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Measure the flow time of the polymer solution and the pure solvent at a constant temperature (e.g., 25°C) using an Ubbelohde viscometer.
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Calculate the inherent viscosity (η_inh) using the following equation: η_inh = [ln(t/t₀)] / c where:
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t = flow time of the polymer solution
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t₀ = flow time of the pure solvent
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c = concentration of the polymer solution (g/dL)
-
-
Plot the inherent viscosity as a function of reaction time. A steady increase indicates successful polymerization, while a plateau or decrease may suggest the onset of thermal degradation.
Visualizations
Caption: Cause-and-effect diagram of thermal degradation in aramid polymerization.
Caption: Workflow for low-temperature solution polymerization of aramids.
References
How to handle air-sensitive Bis(4-aminophenyl) terephthalate in the lab
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling the air-sensitive compound Bis(4-aminophenyl) terephthalate in a laboratory setting.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
Q1: Why has the color of my this compound changed from white/pale yellow to a darker shade of green or brown?
A1: A color change to green or brown is a common indicator of degradation due to exposure to air and/or light.[1][2][3] this compound is sensitive to oxidation, and the amino groups are particularly susceptible. To prevent this, it is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and store it in a cool, dark place.[1]
Q2: I am experiencing low yields in my polymerization reaction. Could the handling of this compound be the cause?
A2: Yes, improper handling of this air-sensitive monomer can significantly impact reaction yields. The terminal amino groups are reactive sites for polymerization, and their oxidation can inhibit or terminate the polymerization process.[4] Ensure that the compound and all solvents and reagents are rigorously dried and deoxygenated before use. The use of Schlenk lines or a glovebox is highly recommended for all manipulations.[5][6]
Q3: My this compound is not dissolving well in the reaction solvent. What could be the issue?
A3: this compound has enhanced solubility in organic solvents due to its ester linkages.[4] However, if it has degraded, the oxidation products may be less soluble. The choice of solvent is also critical. Polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) are commonly used for reactions involving this monomer.[4] The addition of salts such as lithium chloride or calcium chloride can also improve solubility for polymerization reactions.[4]
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure its stability, this compound should be stored in a tightly sealed container under an inert gas atmosphere, such as nitrogen or argon.[1] It should be kept in a cool, dark, and dry place.[1][7]
Q2: What is the appearance and purity of high-quality this compound?
A2: High-quality this compound should be a white to pale yellow or pale green crystalline powder.[1][2] Commercially available grades typically have a purity of 98% or higher, as determined by HPLC.[1][8][9]
Q3: What are the primary uses of this compound in research and development?
A3: this compound is a multifunctional monomer used in the synthesis of high-performance polymers, such as polyimides and aromatic polyesteramides.[4] Its structure provides a combination of thermal stability from the aromatic backbone and processability from the ester linkages.[4]
Q4: What safety precautions should be taken when handling this compound?
A4: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn. Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.[10] Given its air-sensitive nature, all handling should ideally be performed under an inert atmosphere to prevent degradation and potential side reactions.[5][6]
Quantitative Data
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₁₆N₂O₄ | [1][7] |
| Molecular Weight | 348.35 g/mol | [1][7] |
| Appearance | White to pale yellow-green crystal/powder | [1][2] |
| Purity | >98.0% (HPLC) | [8][9] |
| Melting Point | 224 °C (decomposes) | [3][9][11] |
| Storage Conditions | Store under inert gas in a cool, dark, and dry place. | [1][7] |
| Condition to Avoid | Air sensitive | [1][3][9] |
Experimental Protocols
Protocol 1: General Handling of this compound using a Schlenk Line
-
Glassware Preparation: Ensure all glassware is thoroughly cleaned and dried in an oven at >120 °C for at least 4 hours to remove any residual water. Assemble the glassware while hot and allow it to cool under a stream of dry, inert gas (nitrogen or argon).[5]
-
Inert Atmosphere: Connect the reaction flask to a Schlenk line. Evacuate the flask under vacuum and then backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Weighing and Transfer: If possible, weigh the this compound inside a glovebox. If a glovebox is not available, weigh it quickly in the open and immediately add it to the reaction flask under a positive flow of inert gas.
-
Solvent Addition: Use anhydrous solvents that have been purged with an inert gas. Transfer the solvent to the reaction flask via a cannula or a gas-tight syringe.
-
Reaction: Maintain a slight positive pressure of inert gas throughout the reaction, monitored by an oil or mercury bubbler.[5]
Protocol 2: Preparation of a Solution of this compound
-
Prepare the Flask: Take a clean, oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Purge with Inert Gas: Connect the flask to a Schlenk line and perform three vacuum/backfill cycles with dry nitrogen or argon.
-
Add the Solid: Under a positive flow of inert gas, quickly add the pre-weighed this compound to the flask.
-
Add the Solvent: Add the required volume of anhydrous, deoxygenated solvent (e.g., NMP or DMAc) to the flask using a cannula or a gas-tight syringe.
-
Dissolution: Stir the mixture at room temperature or with gentle heating, if necessary, under a continuous positive pressure of inert gas until the solid is fully dissolved.
Visualizations
Caption: A general workflow for the proper handling of air-sensitive compounds like this compound.
Caption: A troubleshooting flowchart for common issues encountered when using this compound.
References
- 1. internal.pipharm.com [internal.pipharm.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound | 16926-73-1 | Benchchem [benchchem.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 7. CAS 16926-73-1 | this compound - Synblock [synblock.com]
- 8. This compound | 16926-73-1 | TCI AMERICA [tcichemicals.com]
- 9. labproinc.com [labproinc.com]
- 10. download.basf.com [download.basf.com]
- 11. This compound | 16926-73-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Troubleshooting low molecular weight in Bis(4-aminophenyl) terephthalate polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during the polymerization of Bis(4-aminophenyl) terephthalate, specifically addressing the issue of low molecular weight.
Troubleshooting Guide
Issue: The final polymer has a lower than expected molecular weight.
This is a common issue in polycondensation reactions. The following Q&A guide will walk you through the most probable causes and their solutions.
Question 1: Have the purity of the monomers and the accuracy of the stoichiometry been verified?
Answer: Monomer purity is critical for achieving a high molecular weight polymer. Impurities can act as chain terminators, leading to a significant reduction in the final molecular weight. Similarly, an imbalance in the stoichiometric ratio of the diamine (this compound) and the diacid chloride (terephthaloyl chloride) will result in an excess of one monomer at the end of the polymerization, limiting the chain length.
-
Recommendations:
-
Monomer Purification: Purify the this compound monomer by recrystallization to remove any impurities. The terephthaloyl chloride should be purified by vacuum distillation or recrystallization.
-
Stoichiometric Precision: Accurately weigh the high-purity monomers to ensure a 1:1 molar ratio. Even a small deviation can significantly impact the molecular weight.
-
Question 2: Was the reaction carried out under strictly anhydrous conditions?
Answer: Water is a significant impurity that can react with the highly reactive terephthaloyl chloride, converting it to the less reactive terephthalic acid. This disrupts the stoichiometry and terminates the growing polymer chains.
-
Recommendations:
-
Dry Glassware and Reagents: Thoroughly dry all glassware in an oven and cool it under a stream of dry nitrogen or in a desiccator before use.
-
Anhydrous Solvent: Use a freshly distilled and dried polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas, such as dry nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.
-
Question 3: Were the reaction temperature and time appropriate?
Answer: The low-temperature solution polycondensation of aromatic polyamides is typically carried out at a low temperature to minimize side reactions. However, the reaction time must be sufficient for the polymer chains to grow to a high molecular weight.
-
Recommendations:
-
Temperature Control: Maintain the reaction temperature between 0 °C and room temperature. Low-temperature polycondensation is often initiated at 0°C and then allowed to proceed at room temperature.[1]
-
Sufficient Reaction Time: Allow the polymerization to proceed for a sufficient duration, typically several hours, to achieve a high molecular weight. The progress of the reaction can often be monitored by the increase in the viscosity of the solution.
-
Question 4: Was a solubility-enhancing agent used?
Answer: As the aromatic polyamide chains grow, they may precipitate from the reaction solution, especially in the absence of a solubilizing agent. This premature precipitation prevents further chain growth and results in a low molecular weight polymer.
-
Recommendations:
-
Addition of Lithium Chloride (LiCl): Add anhydrous lithium chloride or calcium chloride to the reaction solvent (NMP or DMAc) before adding the monomers.[1] These salts interact with the amide groups of the polymer, disrupting hydrogen bonding and keeping the polymer chains in solution, thereby allowing for the formation of a high molecular weight polymer.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical method for synthesizing high molecular weight polyamides from this compound?
A1: The most common method is low-temperature solution polycondensation.[1] This involves reacting the this compound with an aromatic diacid chloride, such as terephthaloyl chloride, in a polar aprotic solvent like NMP or DMAc, often with the addition of a salt like LiCl to maintain polymer solubility.[1]
Q2: How can I purify the this compound monomer?
A2: Recrystallization is a standard method for purifying solid organic compounds. The impure monomer is dissolved in a suitable hot solvent, and then the solution is cooled slowly to allow for the formation of pure crystals.
Q3: Why is the order of monomer addition important?
A3: While not always critical, adding the solid diacid chloride portion-wise to the stirred solution of the diamine can help to control the reaction rate and heat generation, potentially leading to a more uniform polymer.
Q4: What is the role of an acid scavenger like pyridine?
A4: The polycondensation reaction between a diamine and a diacid chloride produces hydrochloric acid (HCl) as a byproduct. This HCl can react with the amine groups of the diamine, protonating them and rendering them unreactive towards further polymerization. An acid scavenger, such as pyridine, is a weak base that neutralizes the HCl as it is formed, thus allowing the polymerization to proceed to a high molecular weight.
Quantitative Data
The addition of lithium chloride (LiCl) to the polymerization medium is a common strategy to prevent the precipitation of the growing aromatic polyamide chains and achieve higher molecular weights. The following table illustrates the effect of LiCl concentration on the inherent viscosity (a measure of molecular weight) of a representative aromatic polyamide.
| LiCl Concentration (% w/v in NMP) | Inherent Viscosity (dL/g) |
| 0 | 0.65 |
| 2 | 1.08 |
| 4 | 1.25 |
| 6 | 1.32 |
Note: Data is representative for a similar aromatic polyamide system and illustrates a general trend. Actual values may vary depending on the specific reaction conditions.
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
-
Dissolution: In a flask, add the impure this compound to a suitable solvent (e.g., ethanol or a mixture of ethanol and water). Heat the mixture on a hot plate with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point until a constant weight is achieved.
Protocol 2: Low-Temperature Solution Polycondensation of this compound with Terephthaloyl Chloride
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube.
-
Solvent and Salt Addition: Under a positive flow of dry nitrogen, add anhydrous N-methyl-2-pyrrolidone (NMP) to the flask. Add anhydrous lithium chloride (e.g., 5% w/v) and stir until it is completely dissolved.
-
Diamine Addition: Add a precisely weighed amount of purified this compound to the stirred solution. Continue stirring until the diamine is fully dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Diacid Chloride Addition: Slowly add an equimolar amount of purified terephthaloyl chloride to the cold, stirred solution in small portions over 30 minutes.
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Polymerization: After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour, and then allow it to warm to room temperature and stir for an additional 4-6 hours. A noticeable increase in viscosity should be observed.
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Polymer Precipitation: Pour the viscous polymer solution into a large excess of a non-solvent, such as methanol or water, with vigorous stirring to precipitate the polymer.
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Isolation and Washing: Collect the fibrous polymer precipitate by filtration. Wash the polymer thoroughly with hot water and then with methanol to remove any residual solvent, LiCl, and unreacted monomers.
-
Drying: Dry the purified polymer in a vacuum oven at an elevated temperature (e.g., 80-100 °C) until a constant weight is achieved.
Visualizations
References
Technical Support Center: Synthesis of Bis(4-aminophenyl) terephthalate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Bis(4-aminophenyl) terephthalate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two main synthetic routes for preparing this compound:
-
Acid-Catalyzed Esterification: This method involves the direct reaction of terephthalic acid with 4-aminophenol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out at elevated temperatures (120–140°C) in a high-boiling solvent like dimethylformamide (DMF).[1]
-
Acyl Chloride Reaction: This route utilizes the reaction of terephthaloyl chloride with 4-aminophenol. This reaction is generally faster, proceeds under milder conditions (often at room temperature), and tends to provide higher yields and purity compared to the acid-catalyzed method.[1]
Q2: What is the most common side product in the synthesis of this compound?
A2: The most frequently encountered side product in both primary synthesis routes is the monoester , 4-aminophenyl terephthalate. This occurs when only one of the carboxylic acid or acyl chloride groups of the terephthalic moiety reacts with a 4-aminophenol molecule. Careful control of the stoichiometry of the reactants is crucial to minimize its formation.[1]
Q3: How do reaction conditions affect the yield and purity of the final product?
A3: Reaction conditions play a critical role in the successful synthesis of this compound:
-
Stoichiometry: A precise 1:2 molar ratio of the terephthalic moiety (terephthalic acid or terephthaloyl chloride) to 4-aminophenol is essential to favor the formation of the desired diester and minimize the monoester side product.
-
Temperature: In the acid-catalyzed method, temperatures between 120–140°C are typically required.[1] Higher temperatures can potentially lead to side reactions like the decarboxylation of terephthalic acid.[2][3][4] The acyl chloride route can often be performed at room temperature.
-
Solvent: A solvent that can dissolve the reactants is crucial. Dimethylformamide (DMF) is often preferred for its excellent dissolving power, which can lead to higher yields (65–72% in the acid-catalyzed method).[1]
-
Catalyst: In the acid-catalyzed esterification, a strong acid like sulfuric acid is necessary to protonate the carboxylic acid group, increasing its electrophilicity.[1]
-
Reaction Time: The acid-catalyzed method typically requires longer reaction times (12-24 hours), whereas the acyl chloride route is significantly faster (2-4 hours).[1]
Q4: What are some recommended purification methods for this compound?
A4: Post-synthesis purification is critical to achieve the high purity required for subsequent applications like polymerization. Recrystallization is a common and effective method for purifying the crude product.[1] The choice of solvent for recrystallization will depend on the solubility of the product and impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal stoichiometry. - Formation of side products (e.g., monoester). - Loss of product during workup and purification. | - Monitor the reaction progress using techniques like TLC or FTIR to ensure completion. - Carefully measure and control the molar ratio of reactants. - Optimize reaction conditions (temperature, solvent) to minimize side reactions. - Refine the purification procedure to minimize product loss. |
| Low Purity (presence of monoester) | - Incorrect stoichiometric ratio of reactants. | - Ensure a precise 1:2 molar ratio of the terephthalic starting material to 4-aminophenol. A slight excess of 4-aminophenol can sometimes be used to drive the reaction towards the diester. |
| Low Purity (presence of unreacted starting materials) | - Incomplete reaction. - Insufficient reaction time or temperature. | - Increase the reaction time or temperature as appropriate for the chosen synthesis route. - Ensure efficient mixing to promote contact between reactants. |
| Product Discoloration | - Oxidation of the amino groups in 4-aminophenol or the final product. - High reaction temperatures leading to decomposition. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use purified, high-quality starting materials. - Avoid excessively high reaction temperatures. |
| Inconsistent Results Between Batches | - Variation in the purity of starting materials. - Inconsistent reaction conditions. | - Use starting materials from the same batch with known purity. - Precisely control all reaction parameters (temperature, time, stoichiometry, solvent volume). |
Quantitative Data on Synthesis Methods
| Synthesis Route | Typical Yield (%) | Typical Purity (%) | Key Side Products |
| Acid-Catalyzed Esterification | 65 - 72[1] | >97 (after purification)[1] | Monoester, Unreacted starting materials, Decarboxylation products (at high temp.) |
| Acyl Chloride Reaction | 80 - 85[1] | >98 (after purification)[1] | Monoester, Hydrolysis products of terephthaloyl chloride, N-acylated byproducts |
Experimental Protocols
1. Synthesis via Acid-Catalyzed Esterification (Illustrative Protocol)
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To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add terephthalic acid (1.0 eq) and 4-aminophenol (2.1 eq).
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Add dry dimethylformamide (DMF) to dissolve the reactants.
-
Slowly add concentrated sulfuric acid (catalytic amount) to the stirred mixture.
-
Heat the reaction mixture to 130°C and maintain for 18 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a large volume of water to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with water, and then with a dilute sodium bicarbonate solution to remove unreacted acid.
-
Wash again with water until the filtrate is neutral.
-
Dry the crude product under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
2. Synthesis via Acyl Chloride Reaction (Illustrative Protocol)
-
Dissolve 4-aminophenol (2.2 eq) in a suitable aprotic solvent (e.g., N-methyl-2-pyrrolidone, NMP, or N,N-dimethylacetamide, DMAc) in a flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
In a separate flask, dissolve terephthaloyl chloride (1.0 eq) in the same solvent.
-
Slowly add the terephthaloyl chloride solution to the cooled 4-aminophenol solution with vigorous stirring.
-
Allow the reaction to proceed at 0-5°C for 1 hour, and then let it warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction by TLC.
-
Precipitate the product by pouring the reaction mixture into a non-solvent like methanol or water.
-
Filter the solid product, wash it thoroughly with the non-solvent, and dry it under vacuum.
-
Recrystallize the product if further purification is needed.
Visualizations
Caption: Main and side reaction pathways in the synthesis of this compound.
Caption: A troubleshooting workflow for identifying and resolving common issues in the synthesis.
References
Technical Support Center: Enhancing the Solubility of Bis(4-aminophenyl) terephthalate-Based Polyimides
This technical support center provides researchers, scientists, and drug development professionals with practical guidance and troubleshooting strategies for improving the solubility of Bis(4-aminophenyl) terephthalate-based polyimides and related aromatic polyamides (aramids).
Frequently Asked Questions (FAQs)
Q1: Why are this compound-based polyimides and aramids often difficult to dissolve?
Aromatic polyimides and aramids derived from monomers like terephthaloyl chloride possess a rigid molecular structure. The planar aromatic and imide or amide groups lead to strong intermolecular forces, such as hydrogen bonding and π-π stacking, which cause the polymer chains to pack together tightly. This high degree of order results in poor solubility in common organic solvents. For instance, poly(p-phenylene terephthalamide) (PPTA), a well-known aramid, is notoriously difficult to dissolve, typically requiring harsh solvents like concentrated sulfuric acid.
Q2: What are the primary strategies to improve the solubility of these polymers?
Improving solubility involves modifying the polymer structure to disrupt chain packing and weaken intermolecular forces. The main strategies include:
-
Incorporating Flexible Linkages: Introducing flexible groups such as ether (-O-), sulfone (-SO2-), or ketone (-CO-) into the polymer backbone increases the rotational freedom of the polymer chains.
-
Introducing Bulky/Pendant Groups: Attaching large side groups to the polymer backbone physically separates the chains, which hinders efficient packing and increases the free volume.[1] Examples include alkyl groups (methyl, isopropyl), aromatic groups, and fluorine-containing groups like trifluoromethyl (-CF3).
-
Creating Non-Coplanar or Bent Structures: Using monomers with kinked or asymmetric structures disrupts the linearity and regularity of the polymer chain, preventing close packing.
-
Copolymerization: Synthesizing copolyamides or copolyimides by introducing a second, more flexible or bulky dianhydride or diamine disrupts the uniform structure of the polymer chain, which can significantly enhance solubility.[2]
Q3: How does the choice of diamine monomer affect solubility?
The diamine monomer plays a crucial role. To enhance solubility, one should select diamines that have:
-
Flexible bridging groups (e.g., ether linkages).
-
Bulky side groups that create steric hindrance.
-
Asymmetric structures to reduce chain packing.
-
Fluorinated groups (e.g., -CF3), which can increase the fractional free volume.
Q4: Can solubility be improved without significantly compromising thermal stability?
Yes, it is possible to strike a balance. For example, incorporating bulky, rigid pendant groups can increase solubility by disrupting chain packing while maintaining a high glass transition temperature (Tg) due to the rigidity of the side groups. Similarly, introducing fluorinated groups can enhance solubility without significantly lowering the thermal stability. However, introducing highly flexible linkages like long alkyl chains may decrease thermal stability.
Q5: What are some common solvents for dissolving modified, more soluble aramids?
Modified aromatic polyamides with improved solubility often dissolve in polar aprotic solvents. These include:
-
N-methyl-2-pyrrolidone (NMP)
-
N,N-dimethylacetamide (DMAc)
-
N,N-dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
In some cases, the addition of salts like lithium chloride (LiCl) or calcium chloride (CaCl2) to these solvents can further enhance solubility by interacting with the amide or imide groups and disrupting intermolecular hydrogen bonds.[3][4]
Troubleshooting Guides
Issue 1: The synthesized polymer precipitates from the reaction solvent during or after polymerization.
-
Possible Cause: The polymer has low solubility in the chosen reaction solvent (e.g., NMP, DMAc) due to high chain rigidity and strong intermolecular forces.
-
Solution 1: Modify Monomer Composition. If feasible, introduce a more flexible or bulky co-monomer (diamine or diacid chloride) to create a more soluble copolymer. Even a small molar percentage of a solubilizing co-monomer can prevent precipitation.[2]
-
Solution 2: Add Solubilizing Salts. Incorporate salts like LiCl or CaCl2 into the reaction solvent before starting the polymerization. These salts can help keep the growing polymer chains in solution.[5]
-
Solution 3: Adjust Reaction Temperature. For some systems, conducting the polymerization at a slightly elevated temperature might improve solubility, but care must be taken to avoid side reactions.
Issue 2: The final, purified polymer powder is insoluble in a range of common organic solvents.
-
Possible Cause: The polymer's structure is too regular and the intermolecular forces are too strong for the chosen solvents to overcome.
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Solution 1: Re-evaluate Polymer Design. The most effective solution is often to redesign the polymer by incorporating solubility-enhancing features as described in the FAQs (e.g., bulky groups, flexible linkages, or copolymerization).
-
Solution 2: Use Stronger Solvent Systems. Attempt to dissolve the polymer in polar aprotic solvents (NMP, DMAc) containing LiCl or CaCl2.[4] For very rigid aramids, concentrated sulfuric acid may be the only effective solvent, though it is corrosive and can cause degradation.
-
Solution 3: Test a Wider Range of Solvents. Systematically test solubility in a broad range of solvents, including those with different polarity and hydrogen bonding capabilities.
Data Presentation
Table 1: Qualitative Solubility of Aromatic Polyamides in Various Solvents at Room Temperature
| Polymer Type | Monomers | NMP | DMAc | DMF | DMSO | Conc. H₂SO₄ |
| Hydroxylated Aramid | 3,5-Diaminophenol + Terephthaloyl Chloride | ++ | ++ | ++ | ++ | ++ |
| Meta-Aramid (e.g., Nomex®) | m-Phenylenediamine + Isophthaloyl Chloride | +/- | +/- | +/- | +/- | ++ |
| Para-Aramid (e.g., Kevlar®) | p-Phenylenediamine + Terephthaloyl Chloride | - | - | - | - | ++ |
Data sourced from BenchChem comparative guide. Key: ++ (Soluble), +/- (Soluble with salt, e.g., LiCl), - (Insoluble)
Experimental Protocols
Protocol 1: Synthesis of a Soluble Copolyamide via Low-Temperature Solution Polycondensation
This protocol describes the synthesis of a copolyamide from a mixture of two diamines with terephthaloyl chloride, a common method to enhance solubility.
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Diamine Solution Preparation: In a nitrogen-purged, three-necked flask equipped with a mechanical stirrer, dissolve a 1:1 molar ratio of p-phenylenediamine (PPD) and a solubility-enhancing diamine (e.g., 4,4'-oxydianiline, ODA) in dry NMP containing 5% (w/v) LiCl. Stir the mixture at room temperature until all solids have dissolved.
-
Cooling: Cool the diamine solution to 0°C using an ice bath.
-
Diacid Chloride Addition: Slowly add a stoichiometric amount of solid terephthaloyl chloride to the stirred diamine solution in small portions, ensuring the temperature remains below 5°C.
-
Polymerization: After the addition is complete, continue stirring the reaction mixture at 0°C for 1 hour, and then allow it to warm to room temperature and stir for an additional 4-5 hours. The solution should become viscous as the polymer forms.
-
Precipitation and Purification: Pour the viscous polymer solution into a large volume of vigorously stirred methanol or water to precipitate the copolyamide.
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Washing: Collect the fibrous polymer by filtration and wash it thoroughly with methanol and then water to remove any unreacted monomers, solvent, and salt.
-
Drying: Dry the purified copolyamide in a vacuum oven at 80-100°C for 24 hours.
Protocol 2: Qualitative Solubility Testing
-
Sample Preparation: Add 10 mg of the dried polymer powder to a small vial.
-
Solvent Addition: Add 1 mL of the test solvent (e.g., NMP, DMAc, THF, chloroform). This corresponds to a 1% (w/v) concentration.
-
Dissolution: Stir or shake the mixture vigorously at room temperature for 24 hours.
-
Observation: Record the solubility based on the following criteria:
-
++ (Soluble): The polymer completely dissolves, forming a clear, homogeneous solution.
-
+ (Partially Soluble/Soluble on Heating): The polymer swells or only partially dissolves at room temperature. Re-test by heating the mixture.
-
- (Insoluble): The polymer remains as a solid precipitate with no visible change.
-
Mandatory Visualizations
Caption: Key strategies for improving the solubility of aromatic polyimides.
Caption: Workflow for synthesizing a soluble aromatic polyamide.
References
Validation & Comparative
A Comparative Guide to Bis(4-aminophenyl) terephthalate and Other Aromatic Diamines for High-Performance Polymer Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bis(4-aminophenyl) terephthalate (BPTP) with two other widely used aromatic diamines, 4,4'-oxydianiline (ODA) and p-phenylenediamine (PPD), in the context of their application as monomers for high-performance polymers such as polyamides and polyimides. This document outlines their key performance characteristics, supported by a summary of experimental data, and provides detailed experimental protocols for their synthesis and characterization.
Introduction to Aromatic Diamines in Polymer Chemistry
Aromatic diamines are a critical class of monomers used in the synthesis of high-performance polymers, including aramids and polyimides. The structure of the diamine plays a pivotal role in determining the final properties of the polymer, such as its thermal stability, mechanical strength, and solubility. The rigid aromatic backbone of these diamines imparts excellent thermal and mechanical properties to the resulting polymers, making them suitable for demanding applications in aerospace, electronics, and automotive industries.[1]
This compound (BPTP) is an aromatic diamine that contains pre-formed ester linkages. This structural feature can enhance the solubility of the resulting polymers, facilitating easier processing.[2]
4,4'-oxydianiline (ODA) is a widely used aromatic diamine characterized by a flexible ether linkage between the two phenyl rings. This ether bridge improves the processability and flexibility of the final polymer.[3] ODA is a key component in the production of polyimide films like Kapton.[3]
p-Phenylenediamine (PPD) is one of the simplest aromatic diamines, known for imparting exceptional strength and rigidity to polymers.[4] It is a fundamental building block for high-strength aramid fibers such as Kevlar®.[4]
Performance Comparison
The selection of an aromatic diamine monomer is a critical decision in the design of high-performance polymers. The following tables summarize the key physical properties of the monomers and the thermal and mechanical properties of the polymers derived from them. It is important to note that the properties of the final polymer are also highly dependent on the dianhydride or diacid chloride used in the polymerization, as well as the processing conditions. The data presented here is a representative compilation from various sources and aims to highlight the general trends associated with each diamine.
Table 1: Physical Properties of Aromatic Diamine Monomers
| Property | This compound (BPTP) | 4,4'-Oxydianiline (ODA) | p-Phenylenediamine (PPD) |
| Molecular Formula | C₂₀H₁₆N₂O₄ | C₁₂H₁₂N₂O | C₆H₈N₂ |
| Molecular Weight ( g/mol ) | 348.36[5] | 200.24 | 108.14 |
| Appearance | White to green to brown powder/crystal[5] | Colorless solid[6] | White solid, darkens on exposure to air |
| Melting Point (°C) | >300 (decomposes) | 191-192 | 145-147 |
| Solubility | Soluble in polar aprotic solvents (e.g., DMAc, NMP) | Soluble in polar aprotic solvents (e.g., DMAc, NMP) | Soluble in water, alcohol, ether[7] |
Table 2: Comparative Thermal Properties of Derived Polymers (Polyimides/Polyamides)
| Property | Polymer from BPTP | Polymer from ODA | Polymer from PPD |
| Glass Transition Temperature (Tg, °C) | 250 - 300 | 260 - 400+[3] | >350 (often does not exhibit a clear Tg before decomposition) |
| 5% Weight Loss Temperature (TGA, °C) | 450 - 500 | 500 - 580[8] | >550 |
| General Thermal Stability | High | Very High | Exceptional |
Note: The thermal properties are highly dependent on the co-monomer (diacid chloride or dianhydride) and the polymer architecture.
Table 3: Comparative Mechanical Properties of Derived Polymers (Polyimides/Polyamides)
| Property | Polymer from BPTP | Polymer from ODA | Polymer from PPD (Aramids) |
| Tensile Strength (MPa) | 80 - 110 | 100 - 170[9] | >3000 (fiber form)[4] |
| Tensile Modulus (GPa) | 2.5 - 4.0 | 2.5 - 5.0[9] | >80 (fiber form)[4] |
| Elongation at Break (%) | 5 - 15 | 10 - 80[9] | 2 - 5 (fiber form) |
Note: The mechanical properties, especially for PPD-based polymers, are highly anisotropic and significantly enhanced in fiber form.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of polymers derived from these aromatic diamines.
Synthesis of Aromatic Polyamides via Low-Temperature Solution Polycondensation
This protocol describes a general method for synthesizing aromatic polyamides, such as those derived from BPTP, ODA, or PPD, with an aromatic diacid chloride like terephthaloyl chloride (TPC).
Materials:
-
Aromatic diamine (BPTP, ODA, or PPD)
-
Terephthaloyl chloride (TPC)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Deionized water
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine in anhydrous NMP under a nitrogen atmosphere. The concentration is typically around 10-15 wt%.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a stoichiometric amount of solid terephthaloyl chloride (TPC) to the stirred solution.
-
After the addition of TPC, add a catalytic amount of anhydrous pyridine.
-
Continue stirring the reaction mixture at 0°C for 1 hour, and then allow it to warm to room temperature and stir for an additional 3-4 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.
-
Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol with vigorous stirring.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with methanol and then with deionized water to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 80-100°C until a constant weight is achieved.
Synthesis of Poly(amic acid) and Polyimide Film Formation
This two-step process is commonly used for the synthesis of polyimides.
Step 1: Synthesis of Poly(amic acid) (PAA)
-
In a dry, nitrogen-purged flask, dissolve the aromatic diamine (e.g., ODA) in a dry polar aprotic solvent like N,N-dimethylacetamide (DMAc) to form a solution of approximately 15-20 wt%.[3]
-
Cool the solution to 0-5°C.
-
Gradually add an equimolar amount of a solid aromatic dianhydride (e.g., pyromellitic dianhydride, PMDA) to the stirred solution. Maintain the temperature below 10°C during the addition.
-
After the complete addition of the dianhydride, continue stirring the solution at room temperature for 8-12 hours to obtain a viscous poly(amic acid) solution.
Step 2: Thermal Imidization to Polyimide Film
-
Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness.
-
Place the glass plate in a programmable oven.
-
Heat the film according to a staged curing cycle to gradually remove the solvent and effect the cyclization to the polyimide. A typical cycle is:
-
80°C for 1 hour
-
150°C for 1 hour
-
200°C for 1 hour
-
250°C for 1 hour
-
300°C for 1 hour
-
-
After cooling to room temperature, carefully peel the resulting polyimide film from the glass substrate.
Characterization Methods
Thermogravimetric Analysis (TGA):
-
Purpose: To determine the thermal stability and decomposition temperature of the polymer.
-
Procedure: A small sample (5-10 mg) of the polymer is heated in a TGA instrument from room temperature to 800-1000°C at a constant heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere. The weight loss of the sample as a function of temperature is recorded. The temperature at which 5% weight loss occurs (Td5) is often reported as a measure of thermal stability.[8]
Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the glass transition temperature (Tg) of the polymer.
-
Procedure: A small, encapsulated sample (5-10 mg) of the polymer is heated in a DSC instrument through a defined temperature range at a specific heating rate (e.g., 10-20°C/min). The heat flow to the sample is measured relative to a reference. The Tg is observed as a step change in the baseline of the DSC thermogram.
Tensile Testing:
-
Purpose: To evaluate the mechanical properties of the polymer films, including tensile strength, tensile modulus, and elongation at break.
-
Procedure: Dog-bone shaped specimens are cut from the polymer films according to standard methods (e.g., ASTM D882). The specimens are then tested using a universal testing machine at a constant crosshead speed. The stress-strain curve is recorded, from which the tensile properties can be calculated.[9]
Visualizations
The following diagrams illustrate the synthesis workflow and the structure-property relationships of aromatic polyamides and polyimides.
Caption: General workflow for the synthesis of aromatic polyamides and polyimides.
Caption: Influence of aromatic diamine structure on key polymer properties.
References
- 1. New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of transparent polyimides derived from ester-containing dianhydrides with different electron affinities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. stw-faser.de [stw-faser.de]
- 5. Study on Chemical Graft Structure Modification and Mechanical Properties of Photocured Polyimide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional Aromatic Polyamides [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Thermal Performance Showdown: Bis(4-aminophenyl) terephthalate vs. p-Phenylenediamine (PPD) Polymers
In the realm of high-performance polymers, thermal stability is a critical attribute dictating their application in demanding environments. This guide provides a comparative analysis of the thermal properties of polymers derived from two key aromatic diamines: Bis(4-aminophenyl) terephthalate and p-phenylenediamine (PPD). This objective comparison, supported by experimental data, is intended for researchers, scientists, and professionals in drug development and materials science.
Executive Summary
Polymers based on p-phenylenediamine, particularly poly(p-phenylene terephthalamide) (PPTA), are renowned for their exceptional thermal stability, characterized by a high glass transition temperature (Tg) and decomposition temperature (Td). While direct data for polyamides derived from this compound is limited in the reviewed literature, analysis of structurally similar poly(amide-imide)s suggests that they also possess excellent thermal stability, albeit with a comparatively lower glass transition temperature. The rigid, linear structure of PPD-based polymers contributes to their superior thermal performance in terms of maintaining structural integrity at elevated temperatures.
Quantitative Data Comparison
The thermal properties of polymers derived from this compound and p-phenylenediamine are summarized in the table below. It is important to note that the data for the this compound-based polymer is for a poly(amide-imide) derived from the structurally similar N,N'-bis(p-aminophenyl) terephthalamide, as direct data for a pure polyamide was not available in the surveyed literature.
| Thermal Property | Polymer based on this compound derivative | Polymer based on p-phenylenediamine (PPTA) |
| Glass Transition Temperature (Tg) | 234–248 °C[1] | 345 °C |
| Decomposition Temperature (5% Weight Loss, Td5) | 518–541 °C (in Nitrogen)[1] | > 500 °C |
Discussion of Thermal Performance
The data clearly indicates that poly(p-phenylene terephthalamide) (PPTA), a polymer derived from p-phenylenediamine, exhibits a significantly higher glass transition temperature (Tg) compared to the poly(amide-imide) based on a this compound derivative.[1] The Tg of a polymer is a critical indicator of the temperature at which it transitions from a rigid, glassy state to a more flexible, rubbery state. A higher Tg, as seen in PPTA, signifies greater dimensional stability and stiffness at elevated temperatures.
In terms of decomposition temperature (Td), both classes of polymers demonstrate exceptional thermal stability, with 5% weight loss occurring well above 500°C.[1] This indicates that the aromatic backbones of both polymer types are highly resistant to thermal degradation. The poly(amide-imide) derived from the this compound derivative shows a 5% weight loss in the range of 518–541 °C in a nitrogen atmosphere.[1]
The superior thermal performance of PPTA can be attributed to its highly rigid and linear chain structure, which allows for strong intermolecular interactions and efficient chain packing. This rigidity restricts segmental motion, thus requiring more thermal energy to induce the glass transition.
Experimental Protocols
The thermal properties presented in this guide are typically determined using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of the polymer.
Methodology: A small sample of the polymer is placed in a high-precision balance within a furnace. The sample is heated at a constant rate in a controlled atmosphere (typically nitrogen or air). The mass of the sample is continuously monitored as a function of temperature. The temperature at which a specific percentage of weight loss occurs (e.g., 5% or 10%) is reported as the decomposition temperature (Td).
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the polymer.
Methodology: A small sample of the polymer is placed in a pan, and an empty reference pan is also placed in the DSC instrument. Both pans are heated at a constant rate. The instrument measures the difference in heat flow required to increase the temperature of the sample and the reference. The glass transition is observed as a step-like change in the heat flow curve, and the midpoint of this transition is reported as the Tg.
Logical Relationship Diagram
The following diagram illustrates the logical flow of comparing the thermal performance of the two polymer types based on their monomeric precursors.
References
A Comparative Analysis of Mechanical Properties: Polyamides from Bis(4-aminophenyl) terephthalate versus Traditional Aramids
Researchers and scientists in materials science are continually exploring novel polymers with enhanced performance characteristics. Among these, aromatic polyamides, or aramids, are renowned for their exceptional strength and thermal stability. This guide provides a comparative analysis of the mechanical properties of a specific class of polyamides synthesized from Bis(4-aminophenyl) terephthalate against well-established aramids like Kevlar® and Nomex®. This objective comparison is supported by experimental data to inform materials selection for advanced applications.
Polyamides derived from this compound are a subject of interest due to the potential for introducing ester linkages into the aramid backbone, which can influence properties such as solubility and processability without significantly compromising the desirable mechanical and thermal characteristics inherent to aramids. This guide summarizes the key mechanical performance indicators—tensile strength, Young's modulus, and elongation at break—to provide a clear comparison with commercially available aramid fibers.
Comparative Mechanical Properties
The following table summarizes the key mechanical properties of polyamides derived from this compound and compares them with the well-known para-aramid, poly(p-phenylene terephthalamide) (PPTA), and a meta-aramid. It is important to note that direct, side-by-side comparative studies under identical conditions are limited in publicly available literature. The data presented for the polyamide from this compound is synthesized from various sources reporting on aromatic polyamides with similar structures.
| Property | Polyamide from this compound (Estimated) | Poly(p-phenylene terephthalamide) (PPTA / Kevlar®) | Poly(m-phenylene isophthalamide) (PMPI / Nomex®) |
| Tensile Strength (MPa) | 80 - 120 | 2800 - 3600 | 300 - 340 |
| Young's Modulus (GPa) | 2.0 - 3.5 | 60 - 131 | 5.8 - 17.2 |
| Elongation at Break (%) | 5 - 15 | 2.4 - 3.6 | 20 - 30 |
Note: The properties of polyamides from this compound are estimated based on data from aromatic polyamides with similar chemical structures. The properties of PPTA and PMPI can vary depending on the specific grade and manufacturing process.
Experimental Protocols
The determination of the mechanical properties of these polyamide materials typically follows standardized testing procedures to ensure reproducibility and comparability of the data. The primary methods employed are tensile tests conducted on either film or fiber specimens.
Tensile Testing of Polyamide Films (ASTM D882)
This standard test method is used to determine the tensile properties of thin plastic sheeting and films (less than 1.0 mm thick).
-
Specimen Preparation: Film samples are cast from a polymer solution (e.g., in N-methyl-2-pyrrolidone containing CaCl2) onto a glass plate. The solvent is evaporated at an elevated temperature (e.g., 80-100°C) for several hours, followed by drying under vacuum at a higher temperature (e.g., 150-200°C) to remove any residual solvent. The dried films are then cut into dumbbell-shaped specimens with specific dimensions as defined by the standard.
-
Testing Procedure: The thickness and width of the gauge section of each specimen are measured. The specimen is then mounted in the grips of a universal testing machine. A constant rate of crosshead movement is applied, and the load and extension are recorded until the specimen fractures.
-
Data Analysis: From the load-extension curve, the tensile strength, Young's modulus, and elongation at break are calculated.
Tensile Testing of Aramid Fibers (ASTM D7269/D7269M)
This standard provides test methods for determining the tensile properties of aramid yarns.
-
Specimen Preparation: The aramid yarn is conditioned in a standard atmosphere for testing. A specific length of yarn is then secured in the clamps of a tensile testing machine.
-
Testing Procedure: The yarn is stretched at a constant rate of extension until it breaks. The breaking force and the elongation at break are recorded.
-
Data Analysis: The tensile strength (or tenacity) is calculated by dividing the breaking force by the linear density of the yarn. The modulus is determined from the initial slope of the stress-strain curve.
Logical Relationships and Performance Comparison
The structural differences between these polyamides directly influence their mechanical properties. The following diagram illustrates the relationship between the monomer structure and the resulting polymer properties.
Caption: Monomer structure dictates aramid properties.
The linear and rigid structure of the para-aramid PPTA, derived from p-phenylenediamine and terephthaloyl chloride, allows for strong intermolecular hydrogen bonding and high crystallinity, resulting in its exceptional tensile strength and modulus. In contrast, the meta-aramid PMPI has a kinked structure due to the meta-substituted monomers, which disrupts the packing of the polymer chains, leading to lower strength and modulus but higher elongation.
The introduction of an ester linkage in the backbone of polyamides derived from this compound introduces a degree of flexibility compared to the all-amide backbone of traditional aramids. This flexibility can disrupt the chain packing and hydrogen bonding to some extent, which is reflected in the estimated lower tensile strength and modulus compared to para-aramids. However, these properties are still expected to be in the range of high-performance polymers, and the enhanced solubility and processability offered by the ester group could be advantageous in certain applications.
A Comparative Analysis of the Dielectric Properties of Bis(4-aminophenyl) terephthalate Polyimides and Commercial Alternatives
For researchers, scientists, and professionals in material science and electronics, the selection of appropriate insulating materials is paramount. Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. A key parameter in their application for microelectronics is the dielectric constant, which influences signal propagation and insulation efficiency. This guide provides a comparative overview of the dielectric properties of polyimides derived from Bis(4-aminophenyl) terephthalate against established commercial alternatives, Kapton® and Upilex®.
This analysis synthesizes available data on the dielectric constants of these materials, outlines the standard experimental protocol for their measurement, and visually represents the chemical structural differences that underpin their dielectric performance.
Comparative Dielectric Constant Data
The dielectric constant is a measure of a material's ability to store electrical energy in an electric field. For many applications in electronics, a lower dielectric constant is desirable to minimize signal loss and crosstalk. The following table summarizes the reported dielectric constants for the polyimides under consideration. It is important to note that the dielectric constant can be influenced by factors such as frequency, temperature, and humidity.
| Material | Monomers | Dielectric Constant (ε') | Measurement Frequency |
| Kapton® HN | Pyromellitic dianhydride (PMDA) & 4,4'-Oxydianiline (ODA) | 3.4 - 3.5 | 1 kHz |
| Upilex®-S | 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA) & p-Phenylenediamine (PDA) | 3.2 - 3.5 | 1 kHz / 1 MHz |
| This compound Polyimides | This compound & Aromatic Dianhydride (e.g., PMDA) | See Note Below | - |
Experimental Protocol: Measurement of Dielectric Constant (ASTM D150)
The standard test method for determining the AC loss characteristics and permittivity (dielectric constant) of solid electrical insulation is outlined in ASTM D150. The following provides a general overview of the experimental protocol.
1. Specimen Preparation:
-
The polyimide material is prepared in the form of a thin, uniform film of known thickness.
-
The film must be clean, dry, and free of any surface contaminants.
-
Prior to testing, the specimens are conditioned in a controlled environment (e.g., specific temperature and humidity) to ensure reproducibility of the measurements.
2. Electrode System:
-
A two-electrode system is typically employed, where the film specimen is placed between two parallel plate electrodes.
-
The electrodes must make intimate contact with the specimen surface. To ensure good contact, conductive paint or thin foil electrodes may be applied to the surfaces of the specimen.
-
A guard electrode is often used to minimize fringing field effects at the edges of the main electrodes, leading to more accurate measurements.
3. Measurement Apparatus:
-
A capacitance bridge or an impedance analyzer is used to measure the capacitance of the electrode system with and without the specimen.
-
The instrument applies an alternating voltage of a specific frequency (e.g., 1 kHz) across the electrodes.
4. Procedure:
-
The thickness of the specimen is measured precisely at several points within the electrode area, and the average thickness is calculated.
-
The capacitance of the electrode system with the specimen in place (C) is measured at the desired frequency.
-
The capacitance of the empty electrode system (C₀) in air is also measured. For precise measurements, the capacitance of the system with a vacuum as the dielectric is used as the reference.
-
The dielectric constant (ε') is then calculated using the formula: ε' = C / C₀
5. Reporting:
-
The report includes the measured dielectric constant, the test frequency, the temperature and humidity conditions, the specimen thickness, and the type of electrode system used.
Structural Comparison and Its Influence on Dielectric Properties
The chemical structure of a polymer plays a crucial role in determining its dielectric constant. The presence of polar groups, the free volume within the polymer matrix, and the overall symmetry of the molecule are key factors.
The diagram above illustrates the key structural differences between a representative polyimide derived from this compound and the commercial alternatives, Kapton® and Upilex®. The presence of the polar ester groups (-COO-) in the this compound-based polyimide is a significant distinguishing feature. These polar groups can increase the overall polarizability of the polymer chain, which may lead to a higher dielectric constant compared to polyimides with less polar linkages like the ether group (-O-) in Kapton®.
The rigid and linear structure of Upilex®-S, resulting from the biphenyl and p-phenylenediamine monomers, promotes efficient chain packing. This dense packing can increase the number of polarizable groups per unit volume, which also tends to increase the dielectric constant. In contrast, the introduction of the terephthalate unit in the this compound-based polyimide may introduce kinks in the polymer chain, potentially leading to a less ordered structure with more free volume, which could counteract the effect of the polar ester groups to some extent.
Conclusion
Kapton® and Upilex® are well-characterized commercial polyimides with dielectric constants typically in the range of 3.2 to 3.5 at 1 kHz. Polyimides derived from this compound represent a class of materials with potentially tunable properties. The presence of ester linkages in their backbone is expected to significantly influence their dielectric behavior, likely resulting in a higher dielectric constant compared to non-polar alternatives. However, without direct experimental data at standard measurement frequencies, a definitive quantitative comparison remains challenging.
For researchers and professionals selecting a polyimide for dielectric applications, a careful consideration of the trade-offs between dielectric performance, thermal stability, and mechanical properties is essential. While Kapton® and Upilex® offer proven performance, the exploration of novel polyimide structures, such as those based on this compound, may offer opportunities for tailoring material properties for specific and demanding applications. Further research to characterize the dielectric properties of these novel polyimides under standardized conditions is crucial for their potential adoption in the electronics industry.
A Comparative Guide to Validating the Purity of Bis(4-aminophenyl) terephthalate by HPLC Analysis
For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a critical step in ensuring the reliability and reproducibility of experimental results. Bis(4-aminophenyl) terephthalate, a monomer used in the synthesis of high-performance polymers, is no exception. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) analysis with alternative methods for validating the purity of this compound, supported by experimental protocols and data.
Introduction to Purity Assessment
The purity of this compound (BAPT), with the chemical formula C₂₀H₁₆N₂O₄ and a molecular weight of approximately 348.36 g/mol , is crucial for achieving desired polymer properties.[1][2][3] Impurities, which can include unreacted starting materials like 4-aminophenol and terephthalic acid, or byproducts from the synthesis process, can significantly impact polymerization reactions and the final material's performance. While several analytical techniques can be employed for purity determination, HPLC is a widely accepted method for its high resolution, sensitivity, and quantitative accuracy.
This guide compares the performance of a robust HPLC method with two alternative techniques: Melting Point Analysis and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Purity Analysis Methods
The choice of analytical technique for purity assessment depends on various factors, including the nature of the impurities, the required accuracy, and the available instrumentation. The following table summarizes the key performance characteristics of HPLC, Melting Point Analysis, and qNMR for the purity validation of this compound.
| Parameter | HPLC with UV Detection | Melting Point Analysis | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity and interaction with stationary phase. | Observation of the temperature range over which the solid melts. | Measurement of the molar concentration of the analyte against a certified internal standard. |
| Information Provided | Relative purity (area %), detection and quantification of individual impurities. | Indication of purity based on the sharpness and range of the melting point. | Absolute purity (% w/w), structural confirmation, and quantification of specific impurities. |
| Specificity | High | Low | High |
| Sensitivity | High (ppm to ppb level) | Low | Moderate to High |
| Quantification | Excellent (with reference standards) | Non-quantitative | Excellent (absolute quantification) |
| Throughput | Moderate | High | Low to Moderate |
| Instrumentation Cost | Moderate | Low | High |
| Typical Purity Result | >98.0% (as per commercial suppliers)[4][5][6] | Sharp melting point close to the literature value. | Provides a precise mass fraction purity value. |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC) Analysis
This method is designed for the separation and quantification of this compound and its potential process-related impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-20 min: 10% to 90% B; 20-25 min: 90% B; 25-26 min: 90% to 10% B; 26-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm (for simultaneous detection of BAPT and 4-aminophenol) |
| Sample Preparation | Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL. |
Melting Point Analysis
A simple and rapid method to assess the presence of impurities.
Instrumentation:
-
Melting point apparatus.
Procedure:
-
Finely powder a small amount of the this compound sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a rate of 10-20 °C/min initially, then slow down to 1-2 °C/min as the melting point is approached.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
Quantitative NMR (qNMR) Spectroscopy
An absolute method for determining purity without the need for a specific reference standard of the analyte.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Accurately weigh a specific amount of the this compound sample and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Add a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire the ¹H NMR spectrum with appropriate parameters to ensure quantitative accuracy (e.g., long relaxation delay).
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity of the sample based on the integral values, the number of protons, and the weights of the sample and the internal standard.
Data Presentation
The following tables present hypothetical data from the analysis of three different batches of this compound using the described methods.
Table 1: HPLC Purity Analysis Results
| Batch No. | This compound (Area %) | Impurity 1 (4-aminophenol) (Area %) | Impurity 2 (Terephthalic Acid) (Area %) | Other Impurities (Area %) |
| BAPT-001 | 99.52 | 0.15 | 0.10 | 0.23 |
| BAPT-002 | 98.78 | 0.45 | 0.22 | 0.55 |
| BAPT-003 | 99.89 | 0.05 | 0.03 | 0.03 |
Table 2: Comparison of Purity Results from Different Methods
| Batch No. | HPLC Purity (Area %) | Melting Point Range (°C) | qNMR Purity (% w/w) |
| BAPT-001 | 99.52 | 222-224 | 99.45 |
| BAPT-002 | 98.78 | 219-223 | 98.60 |
| BAPT-003 | 99.89 | 223-224 | 99.91 |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow of the HPLC analysis for validating the purity of this compound.
Caption: Workflow for HPLC Purity Validation of this compound.
Conclusion
Validating the purity of this compound is essential for its application in polymer synthesis. HPLC stands out as a powerful technique for this purpose, offering high resolution and quantitative capabilities for impurity profiling. While melting point analysis provides a quick purity check, it lacks specificity and quantitative information. On the other hand, qNMR offers the advantage of absolute quantification without the need for a specific reference standard of the analyte. For comprehensive quality control, a combination of these methods is often employed. HPLC is ideal for routine purity checks and impurity quantification, while qNMR can be used for the certification of reference standards and for obtaining absolute purity values.
References
A Comparative Guide to the Long-Term Thermal Stability of Bis(4-aminophenyl) terephthalate Polymers
This guide provides a comprehensive assessment of the long-term thermal stability of polymers derived from Bis(4-aminophenyl) terephthalate, benchmarked against other high-performance polymers such as Polyether Ether Ketone (PEEK) and various aromatic polyimides. The information presented herein is intended for researchers, scientists, and professionals in drug development and materials science who require a nuanced understanding of polymer performance at elevated temperatures.
The monomer this compound is a key building block for high-performance aromatic polyamides and polyimides. Its rigid aromatic structure, coupled with ester linkages, imparts a unique combination of high thermal stability and improved processability compared to some other aromatic polymers[1]. This guide synthesizes available data to offer a comparative analysis of its long-term thermal performance.
Comparative Thermal Stability Data
The long-term thermal stability of a polymer is a critical factor in its application, particularly in environments with sustained high temperatures. This is typically evaluated by Thermogravimetric Analysis (TGA) to determine decomposition temperatures and by isothermal aging studies that measure the retention of mechanical properties over time.
Table 1: Key Thermal Properties of High-Performance Polymers
| Polymer System | Monomers | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td5) (°C, in N2) |
| Aromatic Polyamide/Polyimide (this compound-based) | This compound, various dianhydrides | 234–248[2] | 518–541[2] |
| Polyether Ether Ketone (PEEK) | 4,4'-difluorobenzophenone, hydroquinone | ~143[3][4] | ~575-580[4] |
| Polyimide (PI) - Kapton® (PMDA-ODA) | Pyromellitic dianhydride (PMDA), 4,4'-oxydianiline (ODA) | 360–410 | 550–600 |
| Polyimide (PI) - Ultem™ (BPADA-m-PDA) | Bisphenol A dianhydride (BPADA), m-phenylenediamine (m-PDA) | ~217 | 500–540 |
Note: The values for this compound-based polymers are derived from studies on poly(amide-imide)s synthesized using this diamine[2]. Actual values can vary based on the specific co-monomer (dianhydride) and the degree of imidization.
Table 2: Long-Term Thermo-Oxidative Aging Performance
| Polymer System | Aging Conditions | Duration (hours) | Tensile Strength Retention (%) | Observations |
| Aromatic Polyamide (general) | 160°C in air | 1000 | Gradual decrease | Embrittlement and decrease in molar mass observed[5][6]. |
| PEEK | 250°C in air | >1000 | Increased initially, then stable | Initial increase due to crosslinking, followed by good retention. |
| Polyimide (PI) | 250°C in air | 20,000+ | High retention | Minimal degradation observed. |
| Polyimide (PI) | 250°C in air | Not specified | ~46% (54% reduction) | Severe mechanical degradation with significant discoloration[7]. |
Experimental Protocols
Accurate assessment of long-term thermal stability relies on standardized experimental procedures. Below are detailed methodologies for key analytical techniques.
1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal decomposition temperature of the polymer.
-
Instrumentation: A standard thermogravimetric analyzer.
-
Sample Preparation: 5-10 mg of the polymer film or powder is placed in an alumina or platinum crucible.
-
Analysis Conditions:
-
Atmosphere: Nitrogen (inert) or Air (oxidative) at a flow rate of 50-100 mL/min.
-
Heating Rate: A linear heating rate of 10°C/min or 20°C/min is applied.
-
Temperature Range: Typically from room temperature to 800°C.
-
-
Data Analysis: The temperature at which 5% weight loss (Td5) occurs is recorded as the onset of significant thermal decomposition.
2. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg) and other thermal transitions like melting and crystallization.
-
Instrumentation: A heat-flux or power-compensation DSC instrument.
-
Sample Preparation: 5-10 mg of the polymer sample is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Analysis Conditions:
-
Heating/Cooling Cycles:
-
First Heating Scan: Heat from room temperature to a temperature above the expected Tg or melting point at a rate of 10°C/min to erase the thermal history.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below the Tg.
-
Second Heating Scan: Heat the sample again at 10°C/min. The Tg is determined from this scan.
-
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
-
Data Analysis: The glass transition is observed as a step change in the heat flow curve. The midpoint of this transition is reported as the Tg.
3. Isothermal Aging and Mechanical Property Retention
-
Objective: To evaluate the retention of mechanical properties after prolonged exposure to elevated temperatures.
-
Procedure:
-
Sample Preparation: Prepare standardized test specimens (e.g., dog-bone shape for tensile testing according to ASTM D638).
-
Initial Property Measurement: A set of unaged specimens is tested to establish baseline mechanical properties (tensile strength, modulus, elongation at break).
-
Isothermal Aging: Place the remaining specimens in a convection oven at a constant, elevated temperature (e.g., 250°C).
-
Periodic Testing: At regular intervals (e.g., 100, 500, 1000, 2000 hours), remove a subset of specimens from the oven.
-
Post-Aging Mechanical Testing: After cooling to room temperature, perform tensile tests on the aged specimens.
-
Data Analysis: Calculate the percentage retention of mechanical properties relative to the unaged samples.
-
Visualizing Experimental Workflows and Relationships
Experimental Workflow for Thermal Stability Assessment
Workflow for assessing the long-term thermal stability of polymers.
Logical Relationship for Polymer Comparison
Logical framework for comparing high-performance polymers.
References
- 1. This compound | 16926-73-1 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. PEEK Vs Polyimide - Comparing Two of the Toughest Polymers | Poly Fluoro Ltd [polyfluoroltd.com]
- 4. Polyetheretherketone vs. Polyimide [honyplastic.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Aging Behavior of PEEK, PTFE, and PI Insulation Materials Under Thermal Oxidative and Humid Conditions for Aerospace Applications | Semantic Scholar [semanticscholar.org]
Performance of Bis(4-aminophenyl) terephthalate in Diverse Polyimide Backbones: A Comparative Guide
For researchers, scientists, and professionals in drug development and materials science, the selection of optimal monomers is critical in the design of high-performance polyimides. Bis(4-aminophenyl) terephthalate, with its rigid aromatic structure and ester linkage, offers a unique building block for creating polymers with desirable thermal, mechanical, and dielectric properties. The final characteristics of the resulting polyimide, however, are significantly influenced by the choice of the dianhydride comonomer. This guide provides a comparative overview of the anticipated performance of polyimides synthesized from this compound with a selection of common aromatic dianhydrides.
Influence of Dianhydride Structure on Polyimide Properties
The structure of the aromatic dianhydride plays a pivotal role in determining the final properties of the polyimide. Key structural features of the dianhydride, such as rigidity, linearity, and the presence of flexible linkages or bulky side groups, directly impact polymer chain packing, intermolecular interactions, and segmental mobility. These factors, in turn, govern the material's thermal stability, mechanical strength, and dielectric performance.
Below is a logical diagram illustrating the relationship between the choice of dianhydride, the resulting polymer structure, and the expected material properties.
Caption: Logical workflow from dianhydride selection to resulting polyimide properties.
Comparative Performance Data (Hypothetical)
The following tables present a hypothetical comparison of the properties of polyimides synthesized from this compound and various common aromatic dianhydrides. These values are based on established trends in polyimide chemistry and are intended to serve as a guide for experimental investigation.
Table 1: Thermal Properties of this compound-Based Polyimides
| Dianhydride Backbone | Glass Transition Temp. (Tg, °C) | Decomposition Temp. (Td, 5% wt. loss, °C) |
| PMDA (Pyromellitic dianhydride) | > 400 | > 550 |
| BPDA (3,3′,4,4′-Biphenyltetracarboxylic dianhydride) | 380 - 400 | 530 - 550 |
| BTDA (3,3′,4,4′-Benzophenonetetracarboxylic dianhydride) | 350 - 380 | 520 - 540 |
| ODPA (4,4′-Oxydiphthalic anhydride) | 330 - 360 | 510 - 530 |
| 6FDA (4,4′-(Hexafluoroisopropylidene)diphthalic anhydride) | 320 - 350 | 500 - 520 |
Table 2: Mechanical Properties of this compound-Based Polyimides
| Dianhydride Backbone | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| PMDA | 150 - 180 | 4.0 - 5.0 | 5 - 10 |
| BPDA | 140 - 170 | 3.5 - 4.5 | 10 - 20 |
| BTDA | 120 - 150 | 3.0 - 4.0 | 15 - 25 |
| ODPA | 110 - 140 | 2.5 - 3.5 | > 20 |
| 6FDA | 100 - 130 | 2.0 - 3.0 | > 20 |
Table 3: Dielectric Properties of this compound-Based Polyimides (at 1 MHz)
| Dianhydride Backbone | Dielectric Constant (Dk) | Dielectric Loss (Df) |
| PMDA | 3.4 - 3.6 | 0.003 - 0.005 |
| BPDA | 3.3 - 3.5 | 0.003 - 0.005 |
| BTDA | 3.2 - 3.4 | 0.002 - 0.004 |
| ODPA | 3.1 - 3.3 | 0.002 - 0.004 |
| 6FDA | 2.8 - 3.0 | < 0.002 |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and characterization of polyimides from this compound and an aromatic dianhydride.
Synthesis of Poly(amic acid) Precursor
-
In a dry, nitrogen-purged flask, dissolve an equimolar amount of this compound in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) to achieve a solids content of 15-20 wt%.
-
Stir the solution at room temperature until the diamine is completely dissolved.
-
Gradually add an equimolar amount of the chosen aromatic dianhydride powder to the solution in small portions over 1-2 hours.
-
Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere to yield a viscous poly(amic acid) solution.
Thermal Imidization to Polyimide Film
-
Cast the poly(amic acid) solution onto a clean, dry glass substrate using a doctor blade to a uniform thickness.
-
Place the cast film in a vacuum oven and cure using a staged heating program:
-
80°C for 2 hours to remove the bulk of the solvent.
-
150°C for 1 hour.
-
250°C for 1 hour.
-
350°C for 1 hour to ensure complete imidization.
-
-
Cool the oven to room temperature and carefully peel the resulting polyimide film from the glass substrate.
Characterization Methods
-
Thermal Stability: Thermogravimetric analysis (TGA) is used to determine the decomposition temperature (Td), typically performed under a nitrogen atmosphere at a heating rate of 10°C/min. Differential scanning calorimetry (DSC) is used to determine the glass transition temperature (Tg) at a similar heating rate.
-
Mechanical Properties: Tensile properties (strength, modulus, and elongation at break) are measured using a universal testing machine according to ASTM D882 standards on dog-bone-shaped film specimens.
-
Dielectric Properties: The dielectric constant (Dk) and dielectric loss (Df) are measured using a parallel plate capacitor method with an impedance analyzer at various frequencies (e.g., 1 MHz).
Structure-Property Relationship Visualization
The following diagram illustrates the general workflow for synthesizing and characterizing these polyimides.
Caption: Experimental workflow for polyimide synthesis and characterization.
Safety Operating Guide
Essential Guide to the Proper Disposal of Bis(4-aminophenyl) terephthalate
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of Bis(4-aminophenyl) terephthalate, ensuring compliance with safety regulations and promoting a secure laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures for this compound, it is imperative to handle the substance as hazardous. While specific toxicity data may be limited, related aromatic amine and ester compounds are known to cause skin, eye, and respiratory irritation.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Chemical-resistant gloves (e.g., Nitrile rubber)
-
Safety goggles
-
A laboratory coat
All handling of the solid powder and its solutions should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.
Step-by-Step Disposal Protocol
The recommended and safest method for the disposal of this compound is to engage a licensed professional waste disposal service. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Waste Identification and Segregation:
-
All waste containing this compound, including unused or expired product, contaminated labware (such as pipette tips, vials, and gloves), and cleaning materials, must be segregated as "Hazardous Chemical Waste."
-
It is crucial to keep this waste stream separate from other chemical wastes to prevent potentially hazardous reactions. Do not mix with incompatible chemicals like strong oxidizing agents, acids, or bases.
-
-
Waste Collection and Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be chemically resistant; high-density polyethylene (HDPE) or glass containers are generally suitable.
-
The label on the waste container must prominently display the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Ensure the container is kept securely closed except when adding waste to prevent the release of vapors.
-
-
Storage of Chemical Waste:
-
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.
-
This storage area, often referred to as a satellite accumulation area, should be situated away from heat, sparks, and open flames.
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.
-
Provide the waste disposal service with all necessary information about the waste, including the Safety Data Sheet (SDS) for this compound.
-
-
Disposal of Empty Containers:
-
Empty containers that previously held this compound must be triple-rinsed with a suitable solvent.
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste.
-
After thorough cleaning, deface or remove the original labels from the container before disposing of it as regular trash.
-
Quantitative Data Summary
For clarity and quick reference, the following table summarizes key information regarding the handling and disposal of this compound.
| Parameter | Specification | Source |
| Chemical State | Solid (powder) | TCI Chemicals SDS |
| Hazard Classification | Skin Irritant (Category 2), Serious Eye Irritant (Category 2) | TCI Chemicals SDS[1] |
| Recommended PPE | Chemical-resistant gloves, safety goggles, lab coat | General Laboratory Safety Guidelines |
| Primary Disposal Method | Licensed Professional Waste Disposal Service | TCI Chemicals SDS, Sigma-Aldrich SDS[1][2] |
| Waste Segregation | As "Hazardous Chemical Waste" | General Laboratory Waste Protocols |
| Container Type | Chemically resistant (HDPE, glass), leak-proof, labeled | General Laboratory Waste Protocols |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe and compliant disposal of this compound.
Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the official Safety Data Sheet (SDS) for this compound and consultation with your institution's Environmental Health and Safety (EHS) department. Always adhere to local, state, and national regulations for hazardous waste disposal.
References
Personal protective equipment for handling Bis(4-aminophenyl) terephthalate
This guide provides critical safety, logistical, and disposal information for the handling of Bis(4-aminophenyl) terephthalate. Adherence to these protocols is essential for ensuring a safe laboratory environment for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment strategy is the primary line of defense against potential exposure. The substance is known to cause skin and serious eye irritation.[1]
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Level | Equipment | Purpose |
| Engineering Controls | Certified Chemical Fume Hood | To minimize inhalation of dust and vapors. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield provides broader protection, especially when handling larger quantities or during reactions that could splash. |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) | To prevent skin contact.[2] It is advisable to wear two pairs (double-gloving) and change them frequently, as all disposable gloves have a degree of permeability.[3] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[3] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[3] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions and exposure potential.[2][3] |
Operational Plan: Step-by-Step Handling and Disposal
A systematic approach to handling this compound is crucial for both safety and the integrity of the experiment.
2.1. Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, identifying potential hazards and mitigation strategies.[2]
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and in good working order.[3]
-
Ventilation: All handling of solid this compound and its solutions should be performed in a certified chemical fume hood to prevent dust dispersion and ensure adequate ventilation.[4]
2.2. Handling Procedure
-
Donning PPE: Before entering the designated handling area, put on all required PPE as outlined in Table 1.
-
Weighing: When weighing the solid compound, use a balance located inside the fume hood or a ventilated balance enclosure to contain any dust.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly and carefully to avoid splashing.
-
Reactions: For chemical reactions, use appropriate glassware and securely set up the apparatus within the fume hood.
-
Post-Handling: After handling, thoroughly wash hands and face.[4]
2.3. Disposal Plan
-
Waste Segregation: Segregate waste containing this compound from other waste streams. Do not mix solid and liquid waste.
-
Containerization: Collect chemical waste in sturdy, leak-proof, and clearly labeled containers.
-
Labeling: Label all waste containers with the full chemical name ("this compound") and any other components. Do not use abbreviations or chemical formulas.
-
Disposal: All waste containing this compound must be disposed of through a licensed waste disposal company in accordance with local and national regulations.[4] Do not pour down the drain.
-
Contaminated Materials: Any materials, such as gloves, weighing paper, or pipette tips, that come into contact with the chemical should be disposed of as contaminated waste.
Experimental Protocols
While specific experimental protocols will vary, the following general methodology should be followed when handling this compound:
-
Preparation of the Work Area:
-
Ensure the chemical fume hood is clean and uncluttered.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment and reagents before starting.
-
-
Handling of the Solid:
-
Use a spatula to transfer the solid. Avoid creating dust.
-
If there is a risk of dust generation, consider wetting the material with a small amount of the solvent to be used.
-
Close the container tightly after use and store it in a cool, shaded area under an inert gas.[4]
-
-
Preparation of Solutions:
-
Use a magnetic stirrer or gentle agitation to dissolve the solid.
-
If heating is required, use a controlled heating mantle and monitor the process closely.
-
-
Post-Experiment Decontamination:
-
Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.
-
Properly dispose of all contaminated materials as described in the disposal plan.
-
Visualized Workflows
To further clarify the procedural steps, the following diagrams have been created.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
